Testosterone enanthate
Description
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016540 | |
| Record name | Testosterone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Testosterone enanthate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Testosterone enanthate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
315-37-7 | |
| Record name | Testosterone enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone enanthate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone enanthate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | testosterone enanthate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testosterone enantate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Testosterone enanthate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34-39ºC, 36 - 37.5 °C | |
| Record name | Testosterone enanthate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone enanthate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Testosterone Enanthate Signaling Pathways In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) enanthate is a synthetic derivative of testosterone, a primary androgenic hormone. It functions as a prodrug, being hydrolyzed in vivo to release testosterone.[1] Consequently, its biological effects and signaling pathways are those of testosterone itself. Testosterone plays a crucial role in the development and maintenance of male secondary sexual characteristics and has broader anabolic effects on tissues such as muscle and bone.[1] Understanding the intricate signaling pathways of testosterone at the cellular level is paramount for the development of novel therapeutics targeting androgen-responsive tissues and for elucidating the mechanisms of both physiological and pathological processes.
This technical guide provides a comprehensive overview of the in vitro signaling pathways of testosterone, the active metabolite of testosterone enanthate. It details the core genomic and non-genomic signaling cascades, provides methodologies for key experimental procedures, and presents available quantitative data to facilitate further research and drug development.
Core Signaling Pathways
Testosterone exerts its effects through two primary signaling pathways: the classical genomic pathway and the more recently elucidated non-genomic pathway.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene expression by testosterone through the androgen receptor (AR), a member of the nuclear receptor superfamily.[2]
Mechanism:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Testosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.[2]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[2]
-
Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.[2]
-
DNA Binding and Transcriptional Regulation: In the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of androgen-responsive genes, leading to the synthesis of new proteins and subsequent physiological effects.[2]
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are mediated by a subpopulation of AR located at the cell membrane or within the cytoplasm, which can activate various downstream signaling cascades.[1][3]
Key Non-Genomic Pathways:
-
MAPK/ERK Pathway: Testosterone can rapidly activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This involves the activation of Src kinase, which can then lead to a cascade of phosphorylation events, ultimately resulting in the phosphorylation and activation of ERK1/2. Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, influencing processes like cell proliferation and survival.[3][4]
-
PI3K/Akt Pathway: Testosterone has also been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. This can occur through the interaction of AR with the p85 regulatory subunit of PI3K. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR and FOXO proteins, to regulate cell growth, proliferation, and metabolism.[5][6]
Quantitative Data
The following tables summarize available quantitative data for testosterone's interaction with its receptor and its effects on downstream signaling events in various in vitro models.
Table 1: Androgen Receptor Binding Affinity
| Ligand | Receptor Source | Dissociation Constant (Kd) | Reference |
| Testosterone | Rat Testis, Epididymis, and Prostate | 0.2 - 0.5 nM | [7] |
| Dihydrotestosterone (DHT) | Rat Testis, Epididymis, and Prostate | 0.2 - 0.5 nM | [7] |
| Testosterone | Human Prostatic Hyperplasia | ~50 nM (Ki) | [6] |
| Dihydrotestosterone (DHT) | Human Prostatic Hyperplasia | ~6 nM (Ki) | [6] |
| Testosterone | LNCaP cell membrane | 10.9 nM | [8] |
Table 2: In Vitro Dose-Response of Testosterone and its Analogs
| Cell Line | Assay | Ligand | EC50 | Effect | Reference |
| HEK293ARE/Gal4-Lux | Luciferase Reporter | Testosterone | - | Agonist | [9] |
| HEK293ARE/Gal4-Lux | Luciferase Reporter | 5α-dihydrotestosterone | - | Agonist | [9] |
| PC-3 | Western Blot (p-Akt) | Testosterone | - | Increased p-Akt at 10-1000 nM | [10] |
| MG-63 | qPCR | This compound | 10 µM | Upregulation of COL1A1, BGLAP, IBSP | [11][12] |
| LNCaP | Proliferation Assay | Dihydrotestosterone (DHT) | 0.1 - 10 nM | Peak proliferation | [13] |
Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK) and Akt (p-Akt)
This protocol is a general guideline for assessing the activation of MAPK/ERK and PI3K/Akt pathways.
a. Cell Culture and Treatment:
-
Seed cells (e.g., LNCaP, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Treat cells with desired concentrations of this compound (or testosterone) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., ethanol (B145695) or DMSO).
b. Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[14][15]
f. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the corresponding total protein signal for each sample.
Luciferase Reporter Assay for Androgen Receptor Activity
This assay quantifies the transcriptional activity of the androgen receptor.[16]
a. Cell Culture and Transfection:
-
Seed AR-negative cells (e.g., HEK293) or AR-positive cells (e.g., LNCaP, 22Rv1) in a 96-well plate.[5][17]
-
If using AR-negative cells, co-transfect with an AR expression vector and a reporter plasmid containing an Androgen Response Element (ARE) driving the expression of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
For AR-positive cells, transfect with the ARE-luciferase reporter and a normalization control.
b. Cell Treatment:
-
After 24 hours of transfection, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treat the cells with various concentrations of this compound or testosterone for 16-24 hours. Include a vehicle control.[5]
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If a normalization control was used, add the appropriate substrate and measure its activity.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
RT-qPCR for Androgen-Responsive Gene Expression
This protocol measures the changes in mRNA levels of androgen-responsive genes.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for Western blotting, but typically for longer time points (e.g., 6, 24, 48 hours) to allow for gene transcription and mRNA accumulation.
b. RNA Extraction:
-
After treatment, lyse the cells using a reagent like TRIzol.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
c. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[3]
d. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., PSA (KLK3), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Typical cycling conditions are an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]
e. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
This compound, through its conversion to testosterone, activates a complex network of signaling pathways within target cells. The classical genomic pathway, mediated by the nuclear androgen receptor, directly regulates gene expression, leading to long-term cellular changes. In parallel, the non-genomic pathways, involving membrane-associated androgen receptors, trigger rapid signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which modulate a variety of cellular functions.
The experimental protocols detailed in this guide provide a robust framework for investigating these signaling events in vitro. While comprehensive quantitative data remains an area for further investigation, the provided information on binding affinities and dose-responses offers a valuable starting point for researchers. A thorough understanding of these intricate signaling networks is essential for the continued development of targeted therapies for a range of androgen-dependent conditions.
References
- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor - Wikipedia [en.wikipedia.org]
- 3. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 4. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 5. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of Testosterone Enanthate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of testosterone (B1683101) enanthate in commonly used rodent models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical studies involving this long-acting androgen.
Introduction
Testosterone enanthate is a synthetic ester of the naturally occurring androgen, testosterone. Its esterification prolongs the release and therapeutic effect of testosterone, making it a widely used compound in both clinical and research settings. In preclinical drug development, rodent models, primarily rats and mice, are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of new chemical entities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in these models is crucial for the accurate interpretation of study results and their extrapolation to human clinical trials.
Testosterone Signaling Pathways
Testosterone exerts its physiological effects through multiple signaling pathways. The classical genomic pathway involves the binding of testosterone to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.
Non-genomic pathways, which are more rapid, involve testosterone-mediated activation of intracellular signaling cascades. These can include the activation of Src kinase and subsequent downstream signaling through the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways. Another non-genomic pathway involves the rapid influx of calcium ions ([Ca2+]) into the cell.
Pharmacokinetics of this compound in Rodent Models
The pharmacokinetics of this compound are characterized by its slow release from the injection depot, leading to a prolonged duration of action. Following intramuscular or subcutaneous administration, the ester is gradually absorbed into the systemic circulation and subsequently hydrolyzed by esterases to release active testosterone.
Mouse Models
Studies in mice have provided valuable insights into the pharmacokinetic profile of this compound following subcutaneous administration.
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound in Female C57BL/6N Mice
| Dosage Regimen | Cmax (ng/mL) | Tmax | AUC | Half-life (t½) | Reference |
| 0.45 mg twice weekly | 1.30 - 9.05 | Not Reported | Not Reported | Not Reported | [1] |
| 5 mg pellet (60-day release) | 5.17 - 19.98 | Not Reported | Not Reported | Not Reported | [1] |
| 5 mg silastic implant | 3.09 - 19.87 | Not Reported | Not Reported | Not Reported | [1] |
Note: Data represents the range of testosterone levels observed over a 6-week period.
Rat Models
While this compound has been used in rat studies to investigate its physiological effects, detailed pharmacokinetic data, including Cmax, Tmax, AUC, and half-life, are not as readily available in the public domain as for other testosterone esters. However, comparative studies of long-acting testosterone esters in rats have indicated that this compound exhibits a prolonged release profile. One study noted that after castration, it took 48 hours for a measurable fall in the testosterone ester fraction in the fat to be observed, with a small amount still present after 10 days, suggesting a slow release and long half-life from tissue depots.[2] Another study in rats focused on the physiological effects of prolonged administration of this compound at doses of 1.2 or 2.4 mg/kg subcutaneously three times a week for 8 weeks, which resulted in increased plasma testosterone levels.[3]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. Below are key considerations and a general workflow for conducting pharmacokinetic studies of this compound in rodent models.
Animal Models
-
Species and Strain: Commonly used strains include C57BL/6 mice and Sprague-Dawley or Wistar rats.
-
Sex: The choice of male or female animals will depend on the research question.
-
Age and Weight: Animals should be of a consistent age and weight range to minimize variability.
-
Health Status: Only healthy animals should be used.
Formulation and Administration
-
Vehicle: this compound is typically dissolved in a sterile vegetable oil, such as sesame oil or castor oil, for injection.
-
Dose: The dose should be carefully calculated based on the animal's body weight.
-
Route of Administration: The most common routes are intramuscular (IM) and subcutaneous (SC). The choice of route can significantly impact the pharmacokinetic profile.
-
Injection Volume: The volume of the injection should be appropriate for the size of the animal to avoid discomfort and tissue damage.
Blood Sampling
-
Method: Common blood sampling techniques in rodents include tail vein, saphenous vein, and retro-orbital sinus sampling for serial collection, and cardiac puncture for terminal collection.
-
Frequency and Time Points: A sufficient number of blood samples should be collected at appropriate time points to accurately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.
-
Sample Processing: Blood samples should be processed promptly to obtain plasma or serum, which is then stored frozen until analysis.
Bioanalysis
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying testosterone levels in biological matrices.
-
Validation: The bioanalytical method must be validated to ensure its accuracy, precision, selectivity, and stability.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Conclusion
This technical guide has summarized the available information on the pharmacokinetics of this compound in rodent models. While data in mice provides a good foundation, there is a clear need for more detailed and quantitative pharmacokinetic studies in rats to fully characterize the ADME properties of this important compound in this species. Adherence to rigorous and well-documented experimental protocols is paramount for generating high-quality data that can confidently guide drug development decisions.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound and dihydrothis compound in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Long-lived testosterone esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of long-term administration of testosterone oenanthate on sympathetic neurotransmission to rat isolated seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Testosterone Enanthate's Molecular Imprint on Prostate Cells: A Technical Guide to Gene Expression
For Immediate Release
This technical guide provides an in-depth analysis of the effects of testosterone (B1683101) enanthate and other androgens on gene expression in prostate cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from seminal studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Introduction
Androgens, with testosterone as the primary male sex hormone, play a pivotal role in the normal development and function of the prostate gland. However, this signaling axis is also critically implicated in the pathogenesis and progression of prostate cancer.[1] Testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor that modulates the expression of a vast array of genes.[2][3] Understanding the precise changes in gene expression induced by androgens like testosterone enanthate is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. This guide summarizes the current knowledge on androgen-regulated gene expression in prostate cancer cell lines, focusing on the widely studied LNCaP and VCaP models.
The Androgen Receptor Signaling Pathway
This compound, a synthetic ester of testosterone, acts as a prodrug that is converted to testosterone in the body. Testosterone then enters prostate cells and can be converted to the more potent androgen, DHT, by the enzyme 5α-reductase. Both testosterone and DHT bind to the androgen receptor (AR) in the cytoplasm. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes, recruiting co-activators and the basal transcription machinery to initiate or suppress gene transcription.[4] This intricate signaling cascade ultimately dictates the cellular response to androgens.
References
- 1. RNA sequencing data of human prostate cancer cells treated with androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Hedgehog/Gli supports androgen signaling in androgen deprived and androgen independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of testosterone enanthate in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of testosterone (B1683101) enanthate, a long-acting ester of testosterone, in various organic solvents. Understanding its solubility is critical for the development of stable, effective, and bioavailable pharmaceutical formulations, particularly for injectable depot preparations.
Core Physicochemical Properties
Testosterone enanthate (C₂₆H₄₀O₃) is a white or creamy-white crystalline powder.[1][2][3] Its large hydrophobic hydrocarbon chain significantly limits its solubility in aqueous solutions, rendering it practically insoluble in water.[1][3][4][5] Conversely, its ester and keto functional groups contribute to its solubility in a range of organic solvents.[1]
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes available quantitative and qualitative solubility data in common organic solvents.
| Solvent | Solubility | Temperature | Source |
| Ethanol | 17.3 mg/mL | Not Specified | [6] |
| Very Soluble | Not Specified | [3][4] | |
| Anhydrous Ethanol | Very Soluble | Not Specified | [3][5] |
| Methanol | Enhanced Solubility | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | Enhanced Solubility | Not Specified | [1] |
| Diethyl Ether | Very Soluble | Not Specified | [4] |
| 1,4-Dioxane | Very Soluble | Not Specified | [4] |
| Fatty Oils (e.g., Vegetable Oils) | Freely Soluble | Not Specified | [3][5] |
| Water | < 0.5 mg/mL | Not Specified | [6] |
| Practically Insoluble | Not Specified | [1][3][4][5][7] | |
| 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (aqueous) | 4 mg/mL | Not Specified | [6] |
Note: Qualitative terms such as "Very Soluble" and "Freely Soluble" are based on pharmacopeial definitions, which generally indicate that a high concentration of the solute can be dissolved. Specific quantitative values were not available in the cited sources for these entries.
Role of Co-solvents in Formulations
In pharmaceutical preparations, particularly for high-concentration injectable solutions, co-solvents are essential. Benzyl (B1604629) alcohol and benzyl benzoate (B1203000) are commonly used to achieve and maintain the desired concentration of testosterone esters.[8][9][10]
-
Benzyl Alcohol acts as a solvent and a bacteriostatic preservative.[8]
-
Benzyl Benzoate is a crucial co-solvent that significantly enhances the solubility of this compound, allowing for higher concentration formulations and preventing the hormone from recrystallizing or "crashing" out of the oil-based vehicle.[8][9]
For example, a typical formulation for a 250 mg/mL solution might involve dissolving the this compound powder first in a mixture of benzyl alcohol and benzyl benzoate before adding the carrier oil (e.g., cottonseed oil).[8]
Experimental Protocols for Solubility Determination
Determining the solubility of a steroid like this compound is a fundamental step in pre-formulation studies. A common and robust methodology is the Saturated Shake-Flask Method followed by concentration analysis .
Principle
This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a controlled temperature. The concentration of the dissolved solute in the supernatant is then measured, which represents its equilibrium solubility under those conditions.
Detailed Methodology
-
Preparation : Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a glass test tube or flask). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration : Vigorously agitate the mixture for an extended period (e.g., 24-48 hours) in a temperature-controlled environment, such as a shaking water bath. This ensures that the system reaches equilibrium.
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 5,000 rpm) for a set duration (e.g., 15 minutes).[11][12]
-
Sample Collection : Carefully collect a precise volume of the clear supernatant without disturbing the sediment.
-
Dilution : Perform a series of accurate serial dilutions of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
Concentration Analysis : Quantify the concentration of this compound in the diluted samples using a validated analytical technique. A common method is Ultraviolet-Visible (UV-Vis) Spectrophotometry .
-
This compound has a maximum absorbance at a wavelength of approximately 241 nm.[4]
-
Prepare a standard curve using known concentrations of this compound.
-
Measure the absorbance of the diluted samples and calculate the concentration based on the standard curve.
-
-
Calculation : Multiply the measured concentration by the dilution factor to determine the original solubility of this compound in the solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. 5.imimg.com [5.imimg.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. This compound | 315-37-7 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C26H40O3 | CID 9416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aasraw.co [aasraw.co]
- 9. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. stressmarq.com [stressmarq.com]
- 12. arborassays.com [arborassays.com]
Stability and Degradation of Testosterone Enanthate in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of testosterone (B1683101) enanthate in solution and its degradation products. Understanding the stability profile of an active pharmaceutical ingredient (API) like testosterone enanthate is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the primary degradation pathways, summarizes quantitative stability data, outlines experimental protocols for stability-indicating analyses, and provides visual representations of key processes.
Introduction to this compound Stability
This compound, a long-acting ester of the natural androgen testosterone, is widely used in hormone replacement therapy. Its stability in solution is a crucial factor influencing the shelf-life, potency, and safety of pharmaceutical preparations. The primary degradation pathway for this compound in solution is hydrolysis of the enanthate ester bond, which releases testosterone and enanthic acid.[1] Other potential degradation routes include oxidation and photodegradation.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the drug substance to stress conditions such as acid, base, heat, light, and oxidizing agents to accelerate degradation.[2]
Degradation Pathways and Products
The principal degradation of this compound in solution occurs through two main pathways: hydrolysis and oxidation.
2.1. Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for this compound in aqueous and oil-based solutions. The ester linkage at the C17 position is susceptible to cleavage, yielding testosterone and enanthic acid. This reaction can be catalyzed by both acids and bases.
-
Acidic and Basic Hydrolysis: Under both acidic and basic conditions, the primary degradation product of this compound is testosterone.[3] In a study on testosterone cypionate, a similar ester, testosterone was identified as the major degradant under acid and base hydrolysis.[3]
2.2. Oxidative Degradation
This compound can undergo oxidative degradation, leading to the formation of various oxidized products. The steroid nucleus is susceptible to oxidation, which can result in the introduction of hydroxyl groups or other modifications. Studies on testosterone have shown that it degrades under oxidative conditions.
2.3. Photodegradation
Exposure to light can also induce degradation of testosterone and its esters. Photodegradation can lead to complex rearrangements and the formation of various photoproducts. Studies on testosterone have identified several photoproducts, and it is expected that this compound would exhibit similar susceptibility.[4][5]
2.4. Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Thermal stress can promote both hydrolysis and oxidation reactions. Testosterone has been shown to degrade under thermal stress.
Quantitative Stability Data
Forced degradation studies provide quantitative data on the extent of degradation under various stress conditions. While specific quantitative data for this compound is limited in the public domain, studies on testosterone and its other esters provide valuable insights. The following table summarizes the typical degradation behavior observed in forced degradation studies of testosterone and its esters.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Primary Degradation Product(s) | Reference |
| Acid Hydrolysis | 0.5 N HCl | - | - | Significant | Testosterone | [3] |
| Base Hydrolysis | 0.5 N NaOH | - | - | Significant | Testosterone | [3] |
| Oxidative | 5.0% H₂O₂ | - | - | Significant | Oxidized derivatives | [3] |
| Thermal | Dry Heat | - | - | Significant | Thermally induced products | |
| Photolytic | UV Light | - | - | - | Photoproducts | [4][5] |
Note: The table presents a qualitative summary based on available literature for testosterone and its esters. Specific percentages of degradation for this compound may vary depending on the exact experimental conditions.
Experimental Protocols
The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques employed.
4.1. Stability-Indicating UPLC-MS Method for Testosterone
This section outlines a typical experimental protocol for a stability-indicating UPLC-MS method, adapted from a study on testosterone.
4.1.1. Chromatographic Conditions
-
Column: Acquity BEH C18 (50x2.1mm, 1.7µm)
-
Mobile Phase A: 0.05% formic acid in water
-
Mobile Phase B: 0.05% formic acid in acetonitrile
-
Gradient Program: A linear gradient from 25% B to 50% B over 5 minutes, followed by a return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: UV at 245 nm and Mass Spectrometry (ESI positive and negative modes)
4.1.2. Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 N HCl and keep at room temperature.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 N NaOH and keep at room temperature.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 5.0% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light.
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for UPLC-MS analysis.
Visualizations
5.1. Degradation Pathway of this compound
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
5.2. Experimental Workflow for Stability Testing
The diagram below outlines the general workflow for conducting forced degradation studies and developing a stability-indicating method.
Conclusion
The stability of this compound in solution is primarily influenced by hydrolysis, which leads to the formation of testosterone and enanthic acid. Oxidative, thermal, and photolytic stress can also contribute to its degradation, resulting in a variety of degradation products. A well-designed forced degradation study coupled with a validated stability-indicating HPLC or UPLC-MS method is essential for comprehensively characterizing the stability profile of this compound and ensuring the quality and safety of its pharmaceutical formulations. Further research to quantify the degradation products of this compound under specific stress conditions and to fully elucidate the structures of all minor degradants would be beneficial for a complete understanding of its stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Determination of testosterone and its photodegradation products in surface waters using solid-phase extraction followed by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Testosterone Enanthate and the Androgen Receptor: A Technical Guide
Executive Summary: Testosterone (B1683101) enanthate is a long-acting prodrug of testosterone, the primary male androgen. Its therapeutic and physiological effects are not mediated by the ester itself, but by the testosterone molecule released following enzymatic cleavage in the body. Therefore, to understand its mechanism of action, it is essential to analyze the binding affinity of testosterone to the androgen receptor (AR). This guide provides an in-depth analysis of this interaction, including quantitative binding data, detailed experimental protocols for its measurement, and a visualization of the canonical androgen receptor signaling pathway.
Introduction: Testosterone Enanthate as a Prodrug
This compound is a synthetic derivative of testosterone designed to provide a sustained release of the hormone after intramuscular injection.[1] The enanthate ester moiety is attached to the 17-beta hydroxyl group of the testosterone molecule. This modification increases the hormone's lipophilicity, allowing it to be formulated in an oil vehicle and form a depot within the muscle tissue upon injection.[1][2]
Following administration, esterase enzymes present in the bloodstream and tissues hydrolyze the ester bond, cleaving the enanthic acid and releasing free, biologically active testosterone.[2][3] This process occurs gradually, resulting in a prolonged therapeutic effect and an elimination half-life of approximately 4.5 days.[3] The pharmacological activity of this compound is therefore entirely dependent on its conversion to testosterone, which then acts as the direct agonist for the androgen receptor (AR).[1]
Binding Affinity of Testosterone to the Androgen Receptor
The biological actions of testosterone are mediated through its binding to the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] The affinity of this binding is a critical parameter that dictates the potency of the hormone. This interaction is typically quantified using the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.
Testosterone binds to the androgen receptor with high affinity, though its 5α-reduced metabolite, dihydrotestosterone (B1667394) (DHT), generally exhibits a two to five-fold higher affinity.[5][6] The binding affinity can vary slightly depending on the tissue and the experimental conditions.
| Ligand | Receptor Source | Assay Type | Binding Affinity Constant | Reference |
| Testosterone | Rat Prostate Cytosol | Competitive Binding | Kd: ~0.2-0.5 nM | [7] |
| Testosterone | Human Prostatic Hyperplasia | Competitive Binding ([³H]-R1881) | Ki: 50 nM | [8] |
| Dihydrotestosterone (DHT) | Rat Prostate Cytosol | Competitive Binding | Kd: ~0.2-0.5 nM | [7] |
| Dihydrotestosterone (DHT) | Human Prostatic Hyperplasia | Competitive Binding ([³H]-R1881) | Ki: 6 nM | [8] |
| R1881 (Metribolone) | Human Prostatic Hyperplasia | Competitive Binding | Ki: 0.09 nM | [8] |
Table 1: Comparative binding affinities of androgens to the androgen receptor. Note that values can differ based on assay methodology and conditions.
Androgen Receptor Signaling Pathway
The primary mechanism of androgen action is the direct regulation of gene transcription, often referred to as the classical or genomic pathway.[4][9]
-
Ligand Binding: Testosterone diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm. The AR, in its unbound state, is part of a complex with heat shock proteins (HSPs).[4][10]
-
Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[4][5][10]
-
Nuclear Translocation & Dimerization: The activated androgen-AR complex translocates into the nucleus.[4][11] Inside the nucleus, it dimerizes with another activated androgen-AR complex.[5][10]
-
DNA Binding: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[10][11]
-
Gene Transcription: The bound receptor complex recruits co-activator proteins and the general transcription machinery, including RNA polymerase II, to initiate or enhance the transcription of androgen-responsive genes into messenger RNA (mRNA).[9][10]
-
Protein Synthesis: The mRNA is then translated into proteins that carry out the physiological effects of androgens, such as promoting cell proliferation and survival in prostate cells.[12]
Experimental Protocols
The binding affinity of testosterone to the AR is primarily determined using competitive radioligand binding assays.
Competitive Radioligand Binding Assay
Principle: This assay measures the ability of an unlabeled ligand (the "competitor," e.g., testosterone) to compete with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT) for binding to the androgen receptor.[13][14] The displacement of the radioligand by increasing concentrations of the competitor allows for the calculation of the competitor's inhibition constant (Ki), a measure of its binding affinity.[13]
Methodology:
-
Receptor Preparation: An androgen receptor source is prepared, typically from rat ventral prostate cytosol or using a recombinant human androgen receptor.[13][15] The tissue is homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol) and centrifuged to obtain a cytosolic fraction containing the AR.[15]
-
Assay Setup: The assay is performed in microtiter plates. Three types of wells are prepared:
-
Total Binding: Contains the AR preparation and the radioligand.
-
Non-specific Binding (NSB): Contains AR, radioligand, and a saturating concentration of a high-affinity unlabeled androgen to block all specific binding sites.[14]
-
Competition: Contains AR, radioligand, and serial dilutions of the test compound (testosterone).[13]
-
-
Incubation: The plates are incubated, often at 4°C for 18-24 hours, to allow the binding reaction to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method involves adding a hydroxyapatite (B223615) (HAP) slurry.[13] The HAP binds the receptor complexes, which are then pelleted by centrifugation. The unbound ligand in the supernatant is aspirated.
-
Detection: A scintillation cocktail is added to the HAP pellet (containing the bound radioligand).[13] The radioactivity is then measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the radioactivity in the NSB wells from the total binding wells.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.
-
Conclusion
This compound functions as a delivery system for testosterone, the active hormone that binds to the androgen receptor to initiate a cascade of genomic events. The high binding affinity of testosterone to the AR, quantifiable through established methods like competitive radioligand binding assays, is fundamental to its potent androgenic activity. A thorough understanding of this binding interaction and the subsequent signaling pathway is critical for researchers and drug development professionals working in endocrinology, oncology, and related fields.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Androgen receptor - Wikipedia [en.wikipedia.org]
- 5. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Anabolic Impact of Testosterone Enanthate on Protein Synthesis in C2C12 Myotubes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which testosterone (B1683101) enanthate stimulates protein synthesis in C2C12 myotubes, a widely used in vitro model for skeletal muscle. The document outlines the key signaling pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for researchers investigating the anabolic effects of androgens.
Introduction: Testosterone and Skeletal Muscle Anabolism
Testosterone, a potent anabolic steroid, plays a crucial role in the regulation of skeletal muscle mass. Its effects are primarily mediated through the androgen receptor (AR), leading to an increase in muscle protein synthesis and subsequent hypertrophy.[1][2] The C2C12 cell line, derived from mouse myoblasts, provides a robust and reliable model to dissect the cellular and molecular events underlying testosterone-induced muscle growth. When differentiated into myotubes, these cells exhibit many of the characteristics of mature muscle fibers, making them an ideal system for studying the direct effects of anabolic agents.
Testosterone's influence on protein synthesis is a multifaceted process involving both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of testosterone to the cytosolic androgen receptor, followed by its translocation to the nucleus, where it modulates the transcription of target genes.[3][4] Emerging evidence also points to rapid, non-genomic actions of testosterone that are initiated at the cell membrane and involve the activation of various kinase cascades.[3][5][6]
Signaling Pathways Activated by Testosterone Enanthate
This compound, as a testosterone pro-drug, exerts its effects by increasing circulating testosterone levels. In C2C12 myotubes, testosterone activates several key signaling pathways that converge to stimulate protein synthesis.
Androgen Receptor (AR)-Mediated Genomic Pathway
The canonical pathway for testosterone action is through the androgen receptor. Upon binding testosterone, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of genes involved in muscle growth and differentiation, such as Myogenin and Myosin Heavy Chains.[7][8] Studies have shown that AR expression increases during C2C12 differentiation, with high doses of testosterone further inducing AR expression.[7]
Figure 1: Genomic Androgen Receptor Signaling Pathway.
Non-Genomic PI3K/Akt/mTOR Pathway
Testosterone can also rapidly activate signaling cascades independent of gene transcription. A key non-genomic pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[3][9] Activated Akt has multiple downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a central regulator of protein synthesis.[10][11] The activation of the PI3K/Akt pathway by androgens appears to be mediated by a direct interaction of the AR with the p85 regulatory subunit of PI3K.[3]
mTOR exists in two complexes, mTORC1 and mTORC2. mTORC1, in particular, promotes protein synthesis by phosphorylating two key downstream effectors: p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][11] Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. Studies in muscle cells have shown that testosterone increases the phosphorylation of Akt, S6K1, and mTOR.[9][10]
Figure 2: Non-Genomic PI3K/Akt/mTOR Signaling Pathway.
Other Non-Genomic Signaling: Calcium and MAPK Pathways
Rapid, non-genomic effects of testosterone also include the modulation of intracellular calcium levels.[3][5] Testosterone has been shown to induce a rapid, transient increase in intracellular calcium in myotubes, which is often preceded by a rise in inositol (B14025) 1,4,5-triphosphate (IP3).[3][5] This suggests the involvement of a G-protein coupled receptor at the plasma membrane that activates phospholipase C (PLC).[5][6] Increased intracellular calcium can influence various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. The MAPK/ERK pathway has also been implicated in testosterone-induced muscle hypertrophy.[9][12]
Quantitative Data on Testosterone's Effects in C2C12 Myotubes
The following tables summarize quantitative findings from studies investigating the impact of testosterone and its derivatives on C2C12 myotubes and related models.
Table 1: Effects on Protein Content and Myotube Morphology
| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |
| Total Protein Content | 100 nM Dihydrotestosterone (DHT) for 3 days | ~20% increase vs. vehicle | C2C12-AR myotubes | [13] |
| Myotube Cross-Sectional Area (CSA) | 100 nM Testosterone for 12 hours | Significant increase | Rat skeletal muscle myotubes | [9] |
| α-actin mRNA and protein levels | 100 nM Testosterone | Increased | Rat skeletal muscle myotubes | [9] |
| Myotube Width | 50 nM and 500 nM Testosterone for 3 and 6 days | Significant increase | C2C12 myotubes | [14] |
| Myogenin mRNA expression | 50 nM and 500 nM Testosterone for 3 days | ~1.0-1.1 fold increase (p<0.01) | C2C12 myotubes | [14] |
Table 2: Effects on Signaling Protein Phosphorylation
| Protein | Treatment | Time Point | Fold Change in Phosphorylation | Cell Type | Reference |
| Akt (Ser473) | 100 nM Testosterone | 15 min | Increased | Rat skeletal muscle myotubes | [9] |
| ERK1/2 | 100 nM Testosterone | 5 min | Increased | Rat skeletal muscle myotubes | [9] |
| S6K1 | 100 nM Testosterone | 60 min | Increased | Rat skeletal muscle myotubes | [9] |
| mTOR (Ser2448) | Low concentration Testosterone | 24 hours | Increased (independent of Akt activation) | C2C12 myotubes | [10][15] |
| mTOR | Testosterone | - | Increased | Primary rat myotubes | [3] |
| Akt | Testosterone | - | Increased | Primary rat myotubes | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on protein synthesis in C2C12 myotubes.
Figure 3: General Experimental Workflow.
C2C12 Cell Culture and Differentiation
-
Myoblast Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 50 U/mL penicillin, and 50 µg/mL streptomycin.[10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Differentiation: Upon reaching 95-100% confluency, the growth medium is replaced with differentiation medium, which consists of DMEM supplemented with 2% heat-inactivated horse serum (HIHS), 50 U/mL penicillin, and 50 µg/mL streptomycin.[10][16]
-
Myotube Formation: The differentiation medium is changed daily. Myotubes typically form within 3-7 days, characterized by elongated, multinucleated cells.[10][17]
This compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO.
-
Treatment of Myotubes: After differentiation, the medium is replaced with serum-free DMEM containing the desired concentration of this compound (e.g., 50 nM) or vehicle control.[10][14] The incubation time will vary depending on the specific endpoint being measured (e.g., 24 hours for protein synthesis assays).[10]
Protein Synthesis Assay (SUnSET - Surface Sensing of Translation)
The SUnSET method is a non-radioactive technique to measure global protein synthesis.[16][18]
-
Puromycin (B1679871) Labeling: Thirty minutes prior to cell harvesting, add puromycin to the culture medium at a final concentration of 1 µM.[19] Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, terminating translation.
-
Cell Lysis: Wash the myotubes twice with ice-cold PBS. Lyse the cells in chilled Radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[19]
-
Western Blotting for Puromycin: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-puromycin antibody to detect puromycylated peptides. The intensity of the signal is proportional to the rate of protein synthesis. Normalize the results to a loading control such as β-actin or GAPDH.[19]
Western Blotting for Signaling Proteins
-
Protein Extraction and Quantification: Lyse the cells as described above. Determine the protein concentration of the lysates using a BCA protein assay.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.[10] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[10] Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K1, S6K1).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from the C2C12 myotubes using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., Androgen Receptor, Myogenin, IGF-I) and a reference gene (e.g., GAPDH). Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[14]
Conclusion
This compound promotes protein synthesis in C2C12 myotubes through a complex interplay of genomic and non-genomic signaling pathways. The activation of the androgen receptor and the subsequent modulation of gene expression, coupled with the rapid activation of the PI3K/Akt/mTOR signaling cascade, are central to its anabolic effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further elucidate the mechanisms of androgen action in skeletal muscle and to develop novel therapeutic strategies for muscle wasting conditions.
References
- 1. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor expression during C2C12 skeletal muscle cell line differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Androgen receptor regulates the proliferation of myoblasts under appropriate or excessive stretch through IGF-1 receptor mediated p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. physoc.org [physoc.org]
- 15. "Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal mus" by James P. White, Song Gao et al. [digitalcommons.memphis.edu]
- 16. researchgate.net [researchgate.net]
- 17. Enrichment of Newly Synthesized Proteins following treatment of C2C12 Myotubes with Endotoxin and Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Effect of synchronicity of amino acid supply on the synthesis of protein in C2C12 myotubes cultured in vitro [frontiersin.org]
- 19. GSI Treatment Preserves Protein Synthesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Testosterone Enanthate: A Technical Guide to Its Conversion to Testosterone
For Researchers, Scientists, and Drug Development Professionals
Testosterone (B1683101) enanthate, a long-acting ester of the native androgen, testosterone, is a cornerstone of androgen replacement therapy. Its clinical efficacy hinges on its slow and sustained conversion within the body to active testosterone. This technical guide provides an in-depth exploration of the in vivo hydrolysis of testosterone enanthate, detailing the underlying enzymatic processes, pharmacokinetic profiles, and the experimental methodologies used to elucidate these characteristics.
The Conversion Pathway: Enzymatic Hydrolysis
This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1] The conversion to active testosterone is a straightforward process of enzymatic hydrolysis. Following intramuscular or subcutaneous injection, this compound, which is typically dissolved in an oil vehicle, forms a depot in the muscle or subcutaneous tissue. From this depot, it is slowly released into the bloodstream.
The key players in the conversion are non-specific esterase enzymes, which are abundant in the blood, liver, and other tissues.[2] These enzymes cleave the ester bond between the testosterone molecule and the enanthate (heptanoate) moiety. This hydrolysis releases free, biologically active testosterone and enanthic acid into circulation.[1] The slow release from the depot and the subsequent enzymatic cleavage are the rate-limiting steps that determine the sustained-release profile of this formulation.[3]
Caption: Enzymatic conversion of this compound.
Pharmacokinetics of Testosterone Following Enanthate Administration
The pharmacokinetics of testosterone following the administration of this compound are characterized by a "flip-flop" kinetic model.[3] In this scenario, the rate of absorption (release from the depot and hydrolysis) is slower than the rate of elimination of the active testosterone, making the absorption phase the rate-limiting step in its overall pharmacokinetic profile.[3] The intrinsic half-life of testosterone itself is very short (10-100 minutes), but the apparent half-life after this compound injection is much longer due to this slow release.[3]
Pharmacokinetic Parameters in Humans
The following tables summarize key pharmacokinetic parameters of testosterone following the administration of this compound in human subjects, primarily hypogonadal men.
| Parameter | Value | Dosage and Administration | Subject Population | Source |
| Elimination Half-Life (t½) | ~4.5 days | Intramuscular injection | Not specified | [1][3] |
| Mean Residence Time (MRT) | ~8.5 days | Intramuscular injection | Not specified | [1][3] |
| Time to Peak (Tmax) | 24-72 hours (mean 1.7 days) | Single intramuscular injection | Not specified | [3] |
| Cavg (Week 6) | 422.4 ng/dL | 50 mg weekly, subcutaneous | Hypogonadal men | [4] |
| Cavg (Week 6) | 895.5 ng/dL | 100 mg weekly, subcutaneous | Hypogonadal men | [4] |
| Cavg (Week 1) | 1658.7 ng/dL | 200 mg, intramuscular | Hypogonadal men | [4] |
| Cavg (steady state) | 553.3 ng/dL | 75 mg weekly, subcutaneous | Hypogonadal men | [5] |
Pharmacokinetic Parameters in Non-Human Primates
Non-human primates are often used in preclinical studies to model human pharmacokinetics.
| Parameter | Value | Dosage and Administration | Animal Model | Source |
| Elimination Half-Life (t½) | 4-5 days | 32.8 mg, single intramuscular injection | Orchidectomized cynomolgus monkeys | [6] |
| Time to Baseline | 4-5 weeks | 32.8 mg, single intramuscular injection | Orchidectomized cynomolgus monkeys | [6] |
| Peak Serum Level | 400% of baseline within 24 hours | 32.8 mg, single intramuscular injection | Orchidectomized cynomolgus monkeys | [6] |
| Peak on Day 3 | Sharp increase within 24h, peak on day 3 | 50 mg every 14 days, intramuscular | Adult male rhesus monkeys | [7] |
Experimental Protocols
The characterization of this compound's in vivo conversion relies on robust experimental and analytical protocols.
Human Pharmacokinetic Studies
A typical study to evaluate the pharmacokinetics of this compound in humans involves the following steps:
-
Subject Recruitment: Healthy adult males or men with a confirmed diagnosis of hypogonadism are recruited.[8] Exclusion criteria often include normal testosterone levels and any significant medical conditions that could interfere with the study.[8]
-
Drug Administration: this compound is administered, commonly as an intramuscular injection in the gluteal muscle or subcutaneously in the abdominal region.[1][4][5] Doses can range from 50 mg to 400 mg, with administration intervals of one to four weeks.[9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points. For instance, samples might be taken pre-dose and then at multiple intervals post-injection (e.g., 24h, 48h, 72h, and then daily or every other day) to accurately map the concentration-time curve.[10][11] For steady-state analysis, sampling occurs after multiple doses.[4]
-
Sample Processing: Blood is centrifuged to separate serum or plasma, which is then stored, typically at -20°C or lower, until analysis.
-
Bioanalysis: Serum/plasma concentrations of testosterone and often its metabolites like dihydrotestosterone (B1667394) (DHT) and estradiol (B170435) are quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using standard non-compartmental or compartmental analysis software.[8]
Caption: Workflow for a human pharmacokinetic study.
Animal Studies
Animal models, particularly in rodents and non-human primates, are crucial for preclinical evaluation.[12][13][14][15][16]
-
Model: Ovariectomized female mice or orchidectomized male monkeys are often used to eliminate endogenous testosterone production, providing a clearer signal from the exogenous administration.[6][12]
-
Administration: this compound is typically administered via intramuscular or subcutaneous injection. For example, a study in cynomolgus monkeys used a single 32.8 mg intramuscular injection.[6] Another study in female mice used twice-weekly subcutaneous injections of 0.225 to 0.9 mg.[17]
-
Endpoints: Key endpoints include serum testosterone levels, effects on target organs (e.g., testicular volume in intact animals), and behavioral changes.[6][7]
Analytical Methodology: LC-MS/MS for Testosterone Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of testosterone in biological matrices due to its high sensitivity and specificity.[4][18][19][20]
-
Sample Preparation:
-
Protein Precipitation: A common first step is to precipitate proteins in the plasma/serum sample, often by adding a solvent like methanol. An internal standard (e.g., a stable isotope-labeled version of testosterone like testosterone-d3) is added at this stage to correct for variations during sample processing and analysis.[18]
-
Liquid-Liquid Extraction (LLE): The analyte (testosterone) is then extracted from the aqueous sample into an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).[20][21] This step removes many interfering substances.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the dried extract is redissolved in a small volume of a solvent compatible with the LC mobile phase.[20]
-
-
Chromatographic Separation (HPLC/UHPLC):
-
The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 column is commonly used to separate testosterone from other endogenous compounds based on its hydrophobicity.[21] A gradient elution with a mobile phase (e.g., water and methanol/acetonitrile) is employed.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC column is directed to the ion source of a tandem mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[18]
-
The instrument is operated in Selected Reaction Monitoring (SRM) mode. A specific precursor ion for testosterone (e.g., m/z 289) is selected in the first quadrupole, fragmented, and a specific product ion (e.g., m/z 97 or 109) is monitored in the third quadrupole.[21] This highly specific detection method minimizes interference and allows for accurate quantification.
-
Caption: Analytical workflow for testosterone quantification.
Enzymatic Hydrolysis for Total Testosterone Measurement
In some contexts, particularly in urine analysis for doping control, it is necessary to measure both free and conjugated (e.g., glucuronide and sulfate) testosterone metabolites. This requires an enzymatic hydrolysis step prior to extraction.[22][23][24][25]
-
Enzyme: β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) is added to the urine sample.
-
Incubation: The mixture is incubated (e.g., at 37°C for 16 hours) to cleave the conjugate moieties.[23]
-
Extraction and Analysis: Following hydrolysis, the now unconjugated analytes are extracted and analyzed by LC-MS/MS as described above.
This guide provides a foundational understanding of the critical processes involved in the in vivo conversion of this compound. The interplay of its depot formulation and enzymatic hydrolysis results in the sustained release of testosterone, which can be precisely characterized through well-defined experimental and analytical protocols. This knowledge is paramount for the continued development and optimization of androgen replacement therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. testodepot.com [testodepot.com]
- 4. Pharmacokinetic Profile of Subcutaneous this compound Delivered via a Novel, Prefilled Single‐Use Autoinjector: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of this compound and dihydrothis compound in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of long-term treatment with this compound in rhesus monkeys: I. Pharmacokinetics of testosterone, testicular volume and liver metabolism of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. This compound | C26H40O3 | CID 9416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Novel Mouse Model for Investigating the Effects of Gender-affirming Hormone Therapy on Surgical Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound and dihydrothis compound in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Rodent Model of Gender-Affirming Hormone Therapies as Specific Tool for Identifying Susceptibility and Vulnerability of Transgender People and Future Applications for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. A Review of Animal Models Investigating the Reproductive Effects of Gender-Affirming Hormone Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Animal Models Investigating the Reproductive Effects of Gender-Affirming Hormone Therapy | MDPI [mdpi.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocol for the Preparation of Testosterone Enanthate for In Vitro Cell Culture Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) enanthate is a long-acting ester of testosterone, a primary androgenic hormone. In cell culture, it is a valuable tool for investigating the molecular mechanisms of androgen action, including signaling pathways, gene regulation, and cellular responses in various physiological and pathological contexts. Due to its lipophilic nature, testosterone enanthate is practically insoluble in water and requires an organic solvent for solubilization to prepare stock solutions for in vitro studies. This protocol provides a detailed procedure for the dissolution of this compound and its application in cell culture experiments.
Data Presentation: Solubility and Recommended Concentrations
A summary of the solubility of this compound in common solvents and typical concentration ranges used in cell culture is provided below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 400.60 g/mol | [1] |
| Solubility in Ethanol | 17.3 mg/mL | [1] |
| Solubility in DMSO | Very soluble | [2][3] |
| Typical Stock Solution Concentration | 10 mM - 100 mM in DMSO or Ethanol | [4] |
| Typical Working Concentration Range in Cell Culture | 0.1 µM - 100 µM | [5][6][7] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a this compound stock solution and subsequent dilutions for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (100%), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Cell culture medium appropriate for the cell line of interest
Procedure:
1. Preparation of a 10 mM this compound Stock Solution in DMSO:
a. Weigh out 4.006 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex the solution thoroughly until the powder is completely dissolved. This will yield a 10 mM stock solution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for up to one month.[4]
2. Preparation of Working Solutions:
a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Note: It is crucial to ensure that the final concentration of the solvent (DMSO or ethanol) in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
3. Vehicle Control:
a. It is essential to include a vehicle control in all experiments to account for any effects of the solvent on the cells.[8] b. Prepare a vehicle control solution by adding the same volume of the solvent (e.g., DMSO) to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
4. Cell Treatment:
a. Aspirate the existing medium from the cultured cells. b. Add the prepared working solutions of this compound or the vehicle control to the respective wells. c. Incubate the cells for the desired experimental duration. A study on MG-63 cells showed that exposure for 24 hours was sufficient to assess the lethal dose, while longer exposures of up to 14 days were used to study differentiation.[5][6][7]
Visualization of Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of testosterone.
Caption: Canonical Androgen Receptor Signaling Pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for conducting cell-based assays with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 315-37-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells. [boris-portal.unibe.ch]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of Testosterone Enanthate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous administration of testosterone (B1683101) enanthate to mice, a common practice in preclinical research for studying the effects of androgens on various physiological and pathological processes. The information compiled herein is based on established scientific literature and is intended to guide researchers in designing and executing methodologically sound experiments.
Introduction
Testosterone, the primary male sex hormone, and its esters, such as testosterone enanthate, are widely used in animal models to investigate androgen-dependent processes. These include studies related to reproductive biology, endocrinology, oncology, and the development of gender-affirming hormone therapies.[1][2][3] this compound is a long-acting ester of testosterone, which allows for less frequent administration compared to its unesterified counterpart.[1][4] Subcutaneous injection is a common and effective route for administering this lipophilic compound, providing a slow-release depot from which the hormone is gradually absorbed into circulation.[5][6]
Materials and Reagents
-
This compound (pharmaceutical grade)
-
Sterile Sesame Oil (or other suitable vehicle such as peanut oil)[4][7]
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)[8]
-
70% Ethanol for disinfection
-
Animal handling and restraint equipment
-
Appropriate personal protective equipment (PPE)
Experimental Protocols
Preparation of this compound Solution
-
Determine the desired concentration. this compound is typically available in a high concentration stock solution (e.g., 200 mg/mL).[9] Dilutions should be made using sterile sesame oil to achieve the final desired concentration for injection.
-
Aseptic Technique. All dilutions should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Vortexing. Ensure the solution is thoroughly mixed by vortexing before drawing it into the syringe.
Animal Handling and Injection Procedure
-
Animal Acclimatization. Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
Restraint. Gently but firmly restrain the mouse. One common method is to grasp the loose skin over the neck and back (scruffing).
-
Injection Site. The mid-back region is a suitable site for subcutaneous injections in mice.[9]
-
Disinfection. Swab the injection site with 70% ethanol.
-
Injection. Pinch the skin to form a "tent." Insert the needle at the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Aspiration. Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Administration. Slowly inject the this compound solution. A small bleb should form under the skin.
-
Needle Withdrawal. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring. Observe the animal for any immediate adverse reactions.
Dosing Regimens
The choice of dose and frequency of administration depends on the specific research question. Several studies have established effective dosing regimens in mice.[7][9][10]
Table 1: Summary of Published Dosing Regimens for Subcutaneous this compound in Mice
| Dose per Injection | Frequency | Mouse Strain | Duration | Key Findings | Reference |
| 0.45 mg | Twice weekly | C57BL/6N | 6 weeks | Induced acyclicity and elevated testosterone levels into the male physiological range.[7][10] | [7][10] |
| 0.90 mg | Once weekly | C57BL/6N | 6 weeks | Similar overall testosterone exposure to 0.45 mg twice weekly.[7] | [7] |
| 0.225 mg | Twice weekly | C57BL/6N | 6 weeks | Resulted in cessation of cyclicity.[9] | [9] |
| 500 µg (0.5 mg) | Single injection | Wild house mice | 7 weeks | Increased intrasexual aggression and survival rates in females.[4] | [4] |
Note: A dose of 0.90 mg administered twice weekly was reported to cause vaginal prolapse in some C57BL/6N mice and was therefore excluded from further analysis in one study.[9] Researchers should carefully consider the dose and monitor for adverse effects.
Pharmacokinetic Data
Subcutaneous administration of this compound leads to a sustained elevation of plasma testosterone levels.
Table 2: Pharmacokinetic Parameters of Testosterone Following Different Subcutaneous Administration Methods in Female C57BL/6N Mice Over 6 Weeks
| Administration Method | Dose | Total Dose over 6 Weeks | Key Pharmacokinetic Observation | Reference |
| Subcutaneous Injection | 0.45 mg twice per week | 5.4 mg | Testosterone levels rose within one week and remained in the male physiological range.[7] A long washout period (7-15 weeks) was required for levels to return to baseline after cessation.[7] | [7] |
| Subcutaneous Injection | 0.90 mg once per week | 5.4 mg | Similar overall exposure (Area Under the Curve) to the twice-weekly injections.[6][7] | [6][7] |
| Time-Release Pellet | 5 mg (60-day release) | 5 mg | Testosterone levels rose within one week.[7] A quick drop in testosterone levels and resumption of estrous cyclicity occurred within one week of pellet removal.[7] | [7] |
| Silastic Implant | 5 mg | 5 mg | Sustained elevation in testosterone levels for at least 21 weeks with implant replacement every 7 weeks.[7] | [7] |
Monitoring and Endpoints
Regular monitoring of the animals is crucial to assess the effects of testosterone administration.
Table 3: Common Monitoring Parameters and Expected Outcomes
| Parameter | Method | Expected Outcome in Females Treated with this compound |
| Estrous Cycle | Daily vaginal cytology | Cessation of cyclicity, persistent diestrus.[7][10] |
| Hormone Levels | Blood sampling (e.g., tail vein, retro-orbital) followed by ELISA or mass spectrometry | Sustained elevation of plasma testosterone to male physiological range.[7] Suppression of Luteinizing Hormone (LH).[10] |
| Body Weight | Weekly measurement | Variable effects, some studies report no significant difference compared to controls.[9] |
| Organ Weights | At necropsy | Increased uterine weight and clitoral area.[9] |
| Ovarian Histology | At necropsy | Polycystic ovary morphology without corpora lutea.[10] No depletion of the ovarian reserve.[3] |
| Behavior | Observational assays | Increased aggression.[4] |
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Testosterone exerts its effects primarily through the androgen receptor (AR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[11][12] Upon binding to testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription.[13][14] This signaling cascade mediates a wide range of physiological processes.[12][15]
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for Studying the Effects of this compound
A typical experimental workflow involves several key stages, from animal preparation to data analysis.
Caption: Experimental Workflow Diagram.
References
- 1. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic comparison of three delivery systems for subcutaneous testosterone administration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetic Profile of Subcutaneous this compound Delivered via a Novel, Prefilled Single‐Use Autoinjector: A Phase II Study | Semantic Scholar [semanticscholar.org]
- 9. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Translating insights of AR signaling from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. uniprot.org [uniprot.org]
- 14. Ar androgen receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Application Note: Quantification of Testosterone Enanthate in Serum using High-Performance Liquid Chromatography (HPLC)
Introduction
Testosterone (B1683101) enanthate is a long-acting ester of testosterone, a critical androgenic steroid hormone. Its quantification in serum is essential for therapeutic drug monitoring, clinical research, and in the context of anti-doping control. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of testosterone enanthate in human serum. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up followed by reversed-phase HPLC analysis.
Principle
This method is based on the extraction of this compound from a serum matrix using an organic solvent, followed by chromatographic separation on a C18 column. The mobile phase consists of a gradient of methanol (B129727) and water, and detection is performed at a UV wavelength of 254 nm. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration in a standard solution.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Human serum (drug-free)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: Methanol:Water (55:45, v/v).[1]
-
Mobile Phase B: 100% Methanol.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 20 µL.[1]
-
UV Detection Wavelength: 254 nm.[1]
-
Run Time: Approximately 60 minutes.
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 4 | 100 | 0 |
| 4 - 24 | 100 → 60 | 0 → 40 |
| 24 - 53 | 60 → 0 | 40 → 100 |
| 53 - 55 | 0 | 100 |
| 55.01 - 60 | 100 | 0 |
Table 1: Gradient Elution Program.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of serum sample, calibrator, or quality control (QC) sample into a clean glass tube.[2]
-
Add 5 µL of internal standard solution (if used).
-
Add 2 mL of a 3:2 (v/v) mixture of ethyl acetate and hexane.[2]
-
Vortex the tube for 2 minutes to ensure thorough mixing and extraction.[2]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (Methanol:Water 55:45).[2]
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Preparation of Standards and Quality Controls
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into drug-free human serum and processing them alongside the unknown samples.
Method Validation Summary
The described method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from endogenous serum components at the retention time of this compound. | No interference observed. |
| Linearity (R²) | R² > 0.99 | 0.9996[3] |
| Accuracy (% Recovery) | 85 - 115% | 100.4% - 102.5%[3] |
| Precision (% RSD) | ≤ 2.0% | 1.1%[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined |
Table 2: Summary of Method Validation Parameters and Typical Results.
Data Presentation
Quantitative data for a typical validation run is summarized below.
Linearity Data:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.6 |
Table 3: Representative Linearity Data.
Accuracy and Precision Data:
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Accuracy (%) | Precision (% RSD) |
| Low | 5 | 4.95 | 99.0 | 1.5 |
| Medium | 25 | 25.3 | 101.2 | 1.1 |
| High | 75 | 74.1 | 98.8 | 0.9 |
Table 4: Representative Accuracy and Precision Data.
Visualizations
Caption: Experimental workflow from serum sample preparation to HPLC analysis.
Caption: Logical relationship of inputs, processes, and outputs for the method.
Conclusion
The described HPLC-UV method provides a reliable and accurate means for the quantification of this compound in human serum. The liquid-liquid extraction protocol effectively removes interfering matrix components, and the chromatographic conditions allow for good separation and detection. This method is suitable for use in research and clinical laboratory settings for the routine analysis of this compound.
References
Application Note: High-Throughput LC-MS/MS Analysis of Testosterone Enanthate and its Metabolites in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of testosterone (B1683101) enanthate and its primary metabolites—testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435)—in human plasma. This high-throughput assay is designed for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and metabolic profiling of testosterone-based therapeutics. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Testosterone enanthate is a widely used anabolic-androgenic steroid for treating conditions such as hypogonadism. As a prodrug, it is hydrolyzed in vivo to release testosterone, the primary active compound. Testosterone is further metabolized into potent androgens like dihydrotestosterone (DHT) by 5α-reductase and into estrogens such as estradiol by aromatase. Monitoring the levels of this compound, testosterone, DHT, and estradiol is crucial for understanding the drug's pharmacokinetic profile, metabolic fate, and potential side effects. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassays, making it the gold standard for steroid hormone analysis.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate the analytes from the plasma matrix.
Protocol:
-
To 200 µL of human plasma, add 50 µL of an internal standard solution containing isotopically labeled testosterone-d3, DHT-d3, and estradiol-d4.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 2.7 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1.0 min: 50% B
-
1.0-5.0 min: 50-95% B
-
5.0-6.0 min: 95% B
-
6.1-7.0 min: 50% B
-
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
MRM Transitions: See Table 1.
Data Presentation
The quantitative performance of the method was evaluated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 401.3 | 289.3 | 0.1 | 30 | 15 |
| 401.3 | 97.1 | 0.1 | 30 | 25 | |
| Testosterone | 289.3 | 97.1 | 0.1 | 25 | 20 |
| 289.3 | 109.1 | 0.1 | 25 | 18 | |
| Dihydrotestosterone (DHT) | 291.3 | 255.2 | 0.1 | 28 | 22 |
| 291.3 | 237.2 | 0.1 | 28 | 25 | |
| Estradiol | 273.2 | 109.1 | 0.1 | 35 | 30 |
| 273.2 | 135.1 | 0.1 | 35 | 28 | |
| Testosterone-d3 (IS) | 292.3 | 100.1 | 0.1 | 25 | 20 |
| DHT-d3 (IS) | 294.3 | 258.2 | 0.1 | 28 | 22 |
| Estradiol-d4 (IS) | 277.2 | 111.1 | 0.1 | 35 | 30 |
Table 2: Method Validation - Linearity and Limit of Quantification (LOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) |
| This compound | 0.1 - 100 | >0.995 | 0.1 |
| Testosterone | 0.05 - 50 | >0.997 | 0.05 |
| Dihydrotestosterone (DHT) | 0.05 - 50 | >0.996 | 0.05 |
| Estradiol | 0.01 - 10 | >0.998 | 0.01 |
Table 3: Method Validation - Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Low | 0.3 | 5.8 | 7.2 | 98.5 |
| Mid | 10 | 4.1 | 5.5 | 101.2 | |
| High | 80 | 3.5 | 4.8 | 99.1 | |
| Testosterone | Low | 0.15 | 6.2 | 8.1 | 102.3 |
| Mid | 5 | 4.5 | 6.3 | 97.8 | |
| High | 40 | 3.8 | 5.1 | 100.5 | |
| Dihydrotestosterone (DHT) | Low | 0.15 | 6.5 | 8.5 | 103.1 |
| Mid | 5 | 4.8 | 6.8 | 98.2 | |
| High | 40 | 4.1 | 5.6 | 101.8 | |
| Estradiol | Low | 0.03 | 7.1 | 9.2 | 96.7 |
| Mid | 1 | 5.2 | 7.5 | 102.9 | |
| High | 8 | 4.5 | 6.1 | 99.4 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound to its key active metabolites.
Application Notes and Protocols for In Vivo Mouse Studies with Testosterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of testosterone (B1683101) enanthate for in vivo mouse studies, including dosage calculations and a summary of reported dosages from the literature. Additionally, a diagram of the androgen signaling pathway and a typical experimental workflow are provided to guide study design and execution.
Introduction
Testosterone enanthate is a long-acting ester of testosterone, a primary male sex hormone. In biomedical research, it is frequently used in in vivo mouse models to study the effects of androgens on various physiological and pathological processes, including reproductive biology, muscle development, and models of hormone-dependent diseases. Proper dosage calculation, preparation, and administration are critical for obtaining reliable and reproducible results.
Quantitative Data Summary
The following tables summarize dosages of this compound used in various published mouse studies. These values can serve as a starting point for dose-ranging studies in your specific experimental context.
Table 1: Summary of this compound Dosages in Mice
| Mouse Strain | Dosage | Dosing Frequency | Administration Route | Vehicle | Study Purpose |
| C57BL/6N | 0.225 mg | Twice weekly | Subcutaneous | Sesame oil | Investigate reproductive effects of testosterone therapy[1][2] |
| C57BL/6N | 0.45 mg | Twice weekly | Subcutaneous | Sesame oil | Mimic transgender men testosterone therapy[1][2][3] |
| C57BL/6N | 0.90 mg | Once weekly | Subcutaneous | Sesame oil | Pharmacokinetic comparison of delivery systems[3] |
| C57BL/6N | 0.45 mg | Once weekly | Subcutaneous | Sesame oil | Model for gender-affirming hormone therapy in youth[4][5] |
| Wild House Mice | 0.5 mg (500 µg) | Single injection | Subcutaneous | Peanut oil | Examine the role of testosterone in survival and aggression |
| C57BL/6NHsd | 0.45 mg | Once or twice weekly | Subcutaneous | Sesame oil | Pharmacokinetic comparison of delivery systems[3] |
Table 2: this compound Stock Solution and Injection Volume Calculation
This table provides an example calculation for preparing a dosing solution and determining the injection volume for a target dose of 0.45 mg per mouse.
| Parameter | Value |
| Target Dose per Mouse | 0.45 mg |
| This compound Stock Concentration | 200 mg/mL |
| Vehicle | Sterile Sesame Oil |
| Dosing Solution Preparation | |
| Desired Dosing Solution Concentration | 4.5 mg/mL |
| Volume of Stock (200 mg/mL) to add | 22.5 µL |
| Volume of Vehicle (Sesame Oil) to add | 977.5 µL |
| Total Volume of Dosing Solution | 1 mL |
| Injection Volume Calculation | |
| Injection Volume per Mouse (for 0.45 mg dose) | 100 µL |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the dilution of a commercially available sterile this compound solution to a working concentration suitable for mouse injections.
Materials:
-
This compound sterile solution (e.g., 200 mg/mL in sesame oil)
-
Sterile vehicle (e.g., sesame oil, peanut oil)
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles (for dilution)
-
Laminar flow hood or other aseptic environment
Procedure:
-
Perform all procedures in a laminar flow hood to maintain sterility.
-
Determine the desired final concentration of the dosing solution based on the target dose and a practical injection volume (typically 50-100 µL for subcutaneous injection in mice).
-
Using a sterile syringe and needle, withdraw the calculated volume of the this compound stock solution.
-
Transfer the stock solution to a sterile vial.
-
Using a new sterile syringe and needle, add the calculated volume of the sterile vehicle to the vial.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Store the prepared dosing solution at room temperature, protected from light. If crystals form during storage at low temperatures, they can be redissolved by warming and rotating the vial.
Subcutaneous Administration of this compound
This protocol details the procedure for subcutaneous injection in mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile insulin (B600854) syringes or 1 mL syringes with a 25-27 gauge needle
-
70% ethanol (B145695) swabs
-
Appropriate mouse restraint device (optional)
Procedure:
-
Gently restrain the mouse. The scruff of the neck can be grasped to bring a fold of skin up over the mid-back region.
-
Wipe the injection site with a 70% ethanol swab and allow it to dry.
-
Pick up the prepared syringe containing the correct dose of this compound solution.
-
Insert the needle into the tented skin at the base, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Control mice should be injected with the same volume of the vehicle only. To avoid accidental exposure, it is recommended to inject control animals before the testosterone-treated animals.[3]
Visualizations
Testosterone Signaling Pathway
The following diagram illustrates the classical androgen receptor-mediated signaling pathway of testosterone.
Caption: Classical testosterone signaling pathway.
Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo mouse study involving this compound.
Caption: General experimental workflow for in vivo mouse studies.
References
Application Note: Preparation of Testosterone Enanthate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and best practices for the preparation, storage, and use of Testosterone Enanthate (TE) stock solutions for consistent and reliable results in in vitro cellular assays.
Introduction
This compound (TE) is a long-acting ester of testosterone, a primary androgenic hormone. Due to its highly hydrophobic nature, TE is practically insoluble in aqueous solutions like water and cell culture media.[1][2][3] Therefore, proper preparation of concentrated stock solutions in a suitable organic solvent is critical for its application in in vitro studies. Improperly prepared solutions can lead to precipitation, inaccurate dosing, and non-reproducible experimental outcomes. This note details the necessary steps for solubilizing TE and preparing working solutions for cell-based assays.
Compound Specifications and Solubility
Accurate preparation begins with understanding the physicochemical properties of this compound. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₄₀O₃ | [2] |
| Molecular Weight | 400.60 g/mol | [2] |
| Physical Appearance | White or creamy white crystalline powder | [1] |
| Melting Point | 34-39°C | [4] |
| Solubility in Water | < 0.5 mg/mL (Practically Insoluble) | [2][3] |
| Solubility in Ethanol | 17.3 mg/mL (~43.2 mM) | [2] |
| Other Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder (CAS: 315-37-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
200-proof Ethanol (Ethyl Alcohol), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological and micropipettes with sterile tips
-
0.22 µm syringe filters (optional, for sterilization)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Protocol 1: Preparation of 100 mM Stock Solution in DMSO
DMSO is a common solvent for dissolving hydrophobic compounds for cell culture use.[5] A high-concentration stock allows for minimal solvent addition to the final culture medium.
Calculation:
-
Target Concentration: 100 mM (0.1 mol/L)
-
Molecular Weight: 400.60 g/mol
-
Weight needed for 1 mL: 0.1 mol/L * 400.60 g/mol = 40.06 g/L = 40.06 mg/mL
Procedure:
-
In a sterile tube, accurately weigh 40.06 mg of this compound powder.
-
Add 1 mL of anhydrous, sterile DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
(Optional) For maximum sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube. This is recommended if the initial components were not handled in a sterile field.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Label vials clearly with the compound name, concentration, solvent, and preparation date.
3.3. Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution into the final cell culture medium. It is crucial to ensure the final solvent concentration is non-toxic to the cells, typically well below 0.5%.[5]
Example: Preparing a 10 µM working solution from a 100 mM DMSO stock.
-
Thaw one aliquot of the 100 mM TE stock solution.
-
Perform a serial dilution. A common first step is to dilute the 100 mM stock 1:100 in sterile culture medium to create an intermediate stock of 1 mM.
-
Pipette 5 µL of the 100 mM stock into 495 µL of pre-warmed culture medium. Vortex gently.
-
-
Further dilute the intermediate stock to the final concentration. To achieve a 10 µM final concentration from a 1 mM intermediate stock, perform a 1:100 dilution.
-
For 1 mL of final medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
-
The final concentration of DMSO in this example is 0.01%, which is well-tolerated by most cell lines.
-
Always prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) to account for any effects of the solvent itself.
Visualization of Workflow and Signaling Pathway
Application Notes and Best Practices
-
Compound Stability: this compound is a photosensitive solid.[2] Stock solutions should be stored in amber or foil-wrapped vials and kept protected from light.
-
Solvent Cytotoxicity: Before beginning experiments, it is essential to determine the maximum tolerable concentration of the chosen solvent (DMSO, ethanol) for your specific cell line. This is typically done by treating cells with a range of solvent concentrations and assessing viability.
-
Precipitation: When diluting the stock solution into aqueous culture medium, add the stock solution to the medium while gently vortexing to prevent localized high concentrations that can cause the compound to precipitate.
-
Working Concentrations: In vitro studies have successfully used TE at concentrations ranging from 0.1 µM to 100 µM.[6][7][8] A dose-response experiment is recommended to determine the optimal concentration for a given assay. For example, one study found 10 µM to be an effective dose for promoting bone differentiation in MG-63 cells, while 100 µM showed a cytostatic effect.[6][8]
-
Mechanism of Action: TE itself is a prodrug. Once inside the cell, it is hydrolyzed by cellular esterases to release active testosterone.[9][10] Testosterone then binds to the androgen receptor, which translocates to the nucleus to regulate gene expression.[10]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound | C26H40O3 | CID 9416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
Application Notes and Protocols: Investigating the Effects of Testosterone Enanthate on MG-63 Osteoblast-like Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The human osteosarcoma cell line MG-63 is widely used as a model for osteoblasts to study bone formation and regeneration. Testosterone, a key androgen, plays a significant role in bone metabolism, primarily by promoting osteoblast differentiation and mineralization. Testosterone enanthate (TE) is a long-acting ester of testosterone. These protocols detail the in vitro methods to assess the biological effects of TE on MG-63 cells, focusing on cell viability, osteogenic differentiation, and gene expression. A recent study demonstrated that a 10 µM concentration of TE enhances new bone formation in MG-63 cells without affecting cell proliferation[1][2][3]. This makes it a critical dose for in vitro studies aimed at bone differentiation[1][2][3].
Required Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| MG-63 Human Osteosarcoma Cell Line | ATCC | CRL-1427 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 26140079 |
| Charcoal-Stripped FBS (for hormone studies) | Thermo Fisher Scientific | A3382101 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| L-Glutamine (200 mM) | Thermo Fisher Scientific | 25030081 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| This compound (TE) | Sigma-Aldrich | T1500 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Osteogenic Differentiation Medium | ||
| L-Ascorbic Acid | Sigma-Aldrich | A4544 |
| β-Glycerophosphate | Sigma-Aldrich | G9422 |
| MTT Assay | ||
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| ALP Assay | ||
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |
| 2-amino 2-methyl 1-propanol (B7761284) (AMP) buffer | ||
| Alizarin Red S Staining | ||
| Alizarin Red S | Sigma-Aldrich | A5533 |
| 10% Paraformaldehyde (PFA) or Formalin | Sigma-Aldrich | P6148 |
| 10% Acetic Acid | Sigma-Aldrich | 695092 |
| RT-qPCR | ||
| TRIzol™ Reagent | Thermo Fisher Scientific | 15596026 |
| High-Capacity cDNA Reverse Transcription Kit | Thermo Fisher Scientific | 4368814 |
| PowerUp™ SYBR™ Green Master Mix | Thermo Fisher Scientific | A25742 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
Experimental Protocols
Protocol 2.1: MG-63 Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% heat-inactivated FBS, 1% L-Glutamine, and 1% Penicillin-Streptomycin[1].
-
Culturing: Culture MG-63 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2[4].
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using 2-3 mL of Trypsin-EDTA solution. Neutralize trypsin with 6-8 mL of complete growth medium and re-plate at a ratio of 1:4 to 1:8[5]. Media should be renewed 2-3 times per week[5].
Protocol 2.2: Preparation of this compound (TE)
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile DMSO. Store aliquots at -20°C for up to one month[6].
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent toxicity.
Protocol 2.3: General Experimental Workflow
The overall workflow for studying TE effects involves initial cell culture, treatment with TE, and subsequent analysis using various assays at specific time points.
Protocol 2.4: Cell Viability (MTT Assay)
-
Seed 1 x 10^4 MG-63 cells per well in a 96-well plate and allow them to adhere for 24 hours[4].
-
Replace the medium with fresh medium containing various concentrations of TE (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for desired time points (e.g., 24, 72, 120 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2.5: Osteogenic Differentiation, ALP Activity, and Mineralization
-
Induction: Seed 1 x 10^5 cells/well in a 6-well plate[2]. After 24 hours, replace the growth medium with osteogenic differentiation medium (DMEM, 10% charcoal-stripped FBS, 50 µg/mL L-ascorbic acid, 10 mM β-glycerophosphate) containing TE (e.g., 10 µM) or vehicle control. Change the medium every 2-3 days for up to 14 days[2].
-
Alkaline Phosphatase (ALP) Activity Assay (Day 7 & 14):
-
Wash cells with PBS and lyse them in 0.5 mL of lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the lysate to pellet debris.
-
Add 50 µL of the supernatant to a 96-well plate.
-
Add 100 µL of pNPP substrate solution (in AMP buffer, pH 10.5) to each well[7][8].
-
Incubate at 37°C for 15-30 minutes[7].
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure absorbance at 405 nm[9]. Normalize ALP activity to total protein concentration.
-
-
Alizarin Red S (ARS) Staining for Mineralization (Day 14):
-
Aspirate the medium and wash cells twice with PBS.
-
Fix the cells with 10% formalin or 4% paraformaldehyde for 15-20 minutes at room temperature[10][11].
-
Wash twice with distilled water[10].
-
Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature with gentle shaking[10][11].
-
Aspirate the ARS solution and wash 3-5 times with distilled water until the wash is clear[10][11].
-
Visualize the red-orange calcium deposits under a microscope.
-
For quantification, elute the stain by adding 1 mL of 10% acetic acid, incubate for 30 minutes, and measure the absorbance of the supernatant at 405 nm[11].
-
Protocol 2.6: Gene Expression Analysis (RT-qPCR)
-
At specified time points (e.g., Day 3, 7, 14), wash cells with PBS and lyse them directly in the well using TRIzol™ reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and primers for target osteogenic genes. Use GAPDH as the housekeeping gene for normalization[12][13].
-
Analyze relative gene expression using the 2^-ΔΔCt method.
Target Genes for Osteogenesis:
-
COL1A1: Collagen Type I Alpha 1
-
ALPL: Alkaline Phosphatase
-
BGLAP (Osteocalcin): Bone Gamma-Carboxyglutamate Protein
-
IBSP: Integrin Binding Sialoprotein
Data Presentation
The following tables summarize expected quantitative outcomes based on published findings[1][2][3].
Table 1: Effect of TE on MG-63 Cell Viability (% of Control)
| TE Conc. | 24 Hours | 72 Hours | 120 Hours |
|---|---|---|---|
| Control (0 µM) | 100 ± 5.0 | 100 ± 6.2 | 100 ± 5.5 |
| 0.1 µM | 102 ± 4.8 | 101 ± 5.9 | 99 ± 6.1 |
| 1.0 µM | 101 ± 5.2 | 99 ± 6.5 | 100 ± 5.8 |
| 10 µM | 99 ± 4.5 | 98 ± 5.4 | 97 ± 6.3 |
| 100 µM | 85 ± 6.1* | 70 ± 7.0* | 55 ± 6.8* |
*Data are presented as mean ± SD. p < 0.05 vs. Control. Note: Concentrations up to 10 µM are generally well-tolerated, while 100 µM may show cytostatic or cytotoxic effects over prolonged exposure[1][2].
Table 2: Relative Gene Expression (Fold Change vs. Control at Day 3)
| Gene | Treatment | Day 3 | Day 7 | Day 14 |
|---|---|---|---|---|
| ALPL | Control | 1.00 ± 0.15 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| TE (10 µM) | 1.2 ± 0.2 | 2.9 ± 0.4* | 4.5 ± 0.5* | |
| COL1A1 | Control | 1.00 ± 0.12 | 1.5 ± 0.2 | 2.1 ± 0.2 |
| TE (10 µM) | 1.4 ± 0.18 | 3.5 ± 0.3* | 5.0 ± 0.4* | |
| BGLAP | Control | 1.00 ± 0.20 | 1.2 ± 0.3 | 1.9 ± 0.4 |
| TE (10 µM) | 1.1 ± 0.25 | 2.5 ± 0.4* | 6.8 ± 0.7* | |
| IBSP | Control | 1.00 ± 0.18 | 1.4 ± 0.2 | 2.2 ± 0.3 |
| TE (10 µM) | 1.3 ± 0.22 | 3.1 ± 0.3* | 7.5 ± 0.8* |
*Data are presented as mean ± SD. p < 0.05 vs. Control at the same time point. TE significantly upregulates both early (COL1A1, ALPL) and late (BGLAP, IBSP) osteogenic markers, especially at later time points[1][3].
Table 3: Quantification of ALP Activity and Mineralization
| Assay | Control | TE (10 µM) |
|---|---|---|
| ALP Activity (Day 14) (nmol pNP/min/mg protein) | 25.4 ± 3.1 | 58.2 ± 5.5* |
| Alizarin Red Staining (Day 14) (OD 405 nm) | 0.18 ± 0.04 | 0.45 ± 0.07* |
*Data are presented as mean ± SD. p < 0.05 vs. Control. TE treatment leads to a significant increase in both ALP enzyme activity and calcium deposition[1].
Visualization of Signaling Pathway
Testosterone exerts its effects in osteoblasts primarily through the canonical androgen receptor (AR) signaling pathway. Testosterone binds to the AR in the cytoplasm, leading to its translocation into the nucleus, where it acts as a transcription factor to regulate the expression of osteogenesis-related genes[14][15].
References
- 1. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocompatibility and Alkaline Phosphatase Activity of Phosphorylated Chitooligosaccharides on the Osteosarcoma MG63 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcrj.org.br [bcrj.org.br]
- 6. researchgate.net [researchgate.net]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Testosterone Delays Bone Microstructural Destruction via Osteoblast‐Androgen Receptor‐Mediated Upregulation of Tenascin‐C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osteoblasts Generate Testosterone from DHEA and Activate Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Long-Term Effects of Testosterone Enanthate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to study the long-term effects of testosterone (B1683101) enanthate administration. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies in this area.
Application Notes
The selection of an appropriate animal model is critical for investigating the long-term consequences of supra-physiological doses of testosterone enanthate, a commonly used anabolic-androgenic steroid. The choice of model depends on the specific research question, with rodents (rats and mice) and non-human primates (rhesus monkeys) being the most frequently utilized.
Rodent Models (Rats and Mice):
-
Advantages: Rats and mice are cost-effective, have a relatively short lifespan allowing for the observation of long-term effects in a shorter timeframe, and are amenable to genetic manipulation. Their physiology and reproductive systems share similarities with humans, making them suitable for studying a wide range of effects.
-
Disadvantages: Differences in drug metabolism and endocrine regulation compared to primates can limit the direct translation of some findings.
-
Common Strains: Sprague-Dawley and Wistar rats are frequently used for general physiological and toxicological studies. In mice, various inbred strains can be selected based on specific behavioral or physiological characteristics.
Non-Human Primate Models (Rhesus Monkeys):
-
Advantages: Rhesus monkeys offer a closer phylogenetic relationship to humans, with highly similar endocrine and metabolic systems. This makes them an excellent model for pharmacokinetic studies and for assessing cardiovascular and metabolic risks that are more directly translatable to human health.[1][2]
-
Disadvantages: Ethical considerations, high cost, specialized housing and handling requirements, and a longer lifespan make long-term studies more complex and resource-intensive.
Key Considerations for Study Design:
-
Dosage and Administration: this compound is typically dissolved in a sterile oil vehicle (e.g., sesame or olive oil) and administered via intramuscular or subcutaneous injection.[3][4][5][6] Dosages in animal studies often aim to mimic patterns of human abuse and can range from physiological replacement doses to supraphysiological levels.
-
Duration of Treatment: Long-term studies can range from several weeks to months or even years in non-human primates to adequately assess chronic effects.[1][3]
-
Control Groups: Appropriate control groups are essential, including a vehicle-only control group to account for any effects of the injection procedure and the oil vehicle.[3]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Data Presentation
The following tables summarize quantitative data from representative studies on the long-term effects of this compound in different animal models.
Table 1: Effects of Long-Term this compound on Reproductive Parameters in Male Rats
| Parameter | Control Group | This compound Group | Duration of Treatment | Reference |
| Testis Weight (g) | 1.5 ± 0.1 | 0.8 ± 0.05* | 6 weeks | [7] |
| Seminiferous Tubule Diameter (µm) | 1933.4 ± 120.2 | 2142.3 ± 151.7 | 6 weeks | [8] |
| Sperm Count | Normal | Significantly Reduced | 8-12 weeks |
*p<0.05 compared to control
Table 2: Effects of Long-Term this compound on Serum Parameters in Rhesus Monkeys
| Parameter | Pre-treatment | During Treatment (Supraphysiological T) | Post-treatment (Recovery) | Duration of Treatment | Reference |
| Serum Testosterone (ng/mL) | 5.2 ± 1.1 | 25.8 ± 3.4 | 6.1 ± 1.3 | 32 months | [1][3] |
| HDL Cholesterol (mg/dL) | 60 ± 5 | 45 ± 4 | 58 ± 6 | 32 months | [9][10] |
| LDL Cholesterol (mg/dL) | 40 ± 3 | 55 ± 5 | 42 ± 4 | 32 months | [9][10] |
| SGPT (U/L) | 30 ± 4 | 65 ± 7 | 35 ± 5 | 32 months | [9][10] |
*p<0.05 compared to pre-treatment
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in Rats
1. Objective: To administer this compound to rats over a prolonged period to study its chronic effects.
2. Materials:
- This compound powder
- Sterile sesame oil (or other suitable vehicle)
- Sterile glass vials
- Syringes (1 mL) with needles (25-gauge)
- Animal scale
- 70% ethanol (B145695)
3. Procedure:
- Prepare the this compound solution by dissolving the powder in sterile sesame oil to the desired concentration (e.g., 20 mg/mL).[4] This should be done under sterile conditions.
- Weigh each rat to determine the correct injection volume based on its body weight and the desired dosage (e.g., 20 mg/kg).[4]
- Gently restrain the rat.
- Disinfect the injection site (e.g., the subcutaneous area of the back or intramuscularly in the hind limb) with 70% ethanol.
- For subcutaneous injection, lift a fold of skin and insert the needle at a 45-degree angle. For intramuscular injection, insert the needle into the muscle of the hind limb.
- Slowly inject the calculated volume of the this compound solution.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Return the rat to its cage and monitor for any immediate adverse reactions.
- Repeat the injections at the specified frequency (e.g., twice a week) for the duration of the study (e.g., 8 weeks).[4]
Protocol 2: Histological Analysis of Testicular Tissue
1. Objective: To assess the morphological changes in the testes of rats following long-term this compound treatment.
2. Materials:
- Bouin's solution or 10% neutral buffered formalin
- Ethanol (graded series: 70%, 80%, 95%, 100%)
- Xylene
- Paraffin (B1166041) wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stains
- Microscope
3. Procedure:
- At the end of the treatment period, euthanize the rats according to an approved protocol.
- Dissect the testes and fix them in Bouin's solution or 10% neutral buffered formalin for 24 hours.[11]
- Dehydrate the tissues by passing them through a graded series of ethanol solutions.
- Clear the tissues in xylene.
- Embed the tissues in paraffin wax.
- Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.[11]
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain the sections with Hematoxylin and Eosin (H&E).
- Dehydrate the stained sections and mount with a coverslip.
- Examine the slides under a microscope to evaluate the morphology of the seminiferous tubules, Leydig cells, and spermatogenesis.
Protocol 3: Assessment of Anxiety-Like Behavior in Mice using the Open Field Test
1. Objective: To evaluate the effect of long-term this compound treatment on anxiety-like behavior and locomotor activity in mice.
2. Materials:
- Open field apparatus (a square arena with walls, e.g., 50x50 cm)[12]
- Video camera and tracking software[12]
- 70% ethanol for cleaning
3. Procedure:
- Habituate the mice to the testing room for at least 30 minutes before the test.[13]
- Clean the open field apparatus thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
- Gently place a mouse in the center of the arena.[13]
- Start the video recording and allow the mouse to explore the arena for a predetermined duration (e.g., 5-20 minutes).[12][13]
- After the test, return the mouse to its home cage.
- Analyze the video recordings using the tracking software to measure parameters such as:
- Total distance traveled
- Time spent in the center zone versus the periphery
- Number of entries into the center zone
- Rearing frequency
- Grooming behavior[14]
- A decrease in the time spent in the center zone is indicative of increased anxiety-like behavior.
Protocol 4: Measurement of Serum Testosterone by ELISA
1. Objective: To quantify the concentration of testosterone in the serum of animal models.
2. Materials:
- Commercial Testosterone ELISA kit for rats/mice[15][16]
- Blood collection tubes
- Centrifuge
- Microplate reader
3. Procedure:
- Collect blood samples from the animals via an appropriate method (e.g., cardiac puncture at euthanasia).
- Allow the blood to clot at room temperature and then centrifuge to separate the serum.
- Store the serum samples at -20°C or lower until analysis.
- On the day of the assay, bring the serum samples and the ELISA kit reagents to room temperature.
- Follow the specific instructions provided with the commercial ELISA kit.[15][17][18] This typically involves:
- Adding standards, controls, and samples to the antibody-coated microplate wells.
- Adding the enzyme-conjugated testosterone.
- Incubating the plate.
- Washing the wells to remove unbound reagents.
- Adding the substrate solution to develop the color.
- Stopping the reaction.
- Read the absorbance of each well using a microplate reader at the specified wavelength.
- Calculate the testosterone concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Androgen receptor signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of long-term treatment with this compound in rhesus monkeys: I. Pharmacokinetics of testosterone, testicular volume and liver metabolism of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and resistance training on myocardium in Wistar rats; clinical and anatomical pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. defymedical.com [defymedical.com]
- 6. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histological changes in testes of rats treated with testosterone, nandrolone, and stanozolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of long-term use of this compound. II. Effects on lipids, high and low density lipoprotein cholesterol and liver function parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Open field test for mice [protocols.io]
- 13. anilocus.com [anilocus.com]
- 14. Exogenous Testosterone, Aging, and Changes in Behavioral Response of Gonadally Intact Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. alpco.com [alpco.com]
- 17. ibl-america.com [ibl-america.com]
- 18. sceti.co.jp [sceti.co.jp]
Troubleshooting & Optimization
Preventing testosterone enanthate precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of testosterone (B1683101) enanthate (TE) in cell culture media. Due to its physicochemical properties, ensuring the solubility and stability of TE is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my testosterone enanthate solution turn cloudy or form a precipitate when added to cell culture medium?
A1: This is the most common issue and occurs because this compound is a highly lipophilic (fat-soluble) molecule with very low aqueous solubility.[1][2] It is practically insoluble in water (< 0.5 mg/ml).[3][4] When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol (B145695), is introduced into the aqueous environment of the cell culture medium, the TE can rapidly come out of solution if its solubility limit is exceeded, forming a fine precipitate or emulsion.[5] This is especially common in serum-free media, which lacks the solubilizing proteins found in serum.[5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol.[6] this compound is very soluble in anhydrous ethanol and freely soluble in fatty oils.[2][4] A stock solution in DMSO at a concentration of up to 100 mM is commonly used for testosterone.[6] Always start with a high-concentration stock to minimize the volume of organic solvent added to your culture, which can be cytotoxic.
Q3: What is the maximum permissible concentration of the organic solvent (e.g., DMSO) in the final cell culture medium?
A3: The final concentration of the organic solvent should be kept as low as possible to avoid cellular toxicity. A widely accepted final concentration for DMSO in most cell culture experiments is less than or equal to 0.1% (v/v).[7] It is crucial to run a vehicle control (medium with the same final concentration of the solvent) to ensure that any observed cellular effects are due to the this compound and not the solvent itself.[7]
Q4: How can I improve the solubility of this compound during its dilution into the culture medium?
A4: Several techniques can improve solubility and prevent precipitation:
-
Proper Mixing Technique: Add the stock solution drop-by-drop into the culture medium while vortexing or stirring vigorously. This promotes rapid dispersal and prevents localized high concentrations that trigger precipitation.
-
Use of Serum: If your experimental design allows, use a medium containing Fetal Bovine Serum (FBS) or other sera. Serum proteins, such as albumin, can bind to lipophilic compounds and help keep them in solution.
-
Solubility Enhancers: Complexing agents like cyclodextrins can significantly increase the aqueous solubility of steroids.[8][9] For instance, this compound's solubility is markedly improved in a 45% aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD), reaching up to 4 mg/ml.[3]
Q5: What is a typical final working concentration for this compound in cell culture experiments?
A5: The optimal working concentration is cell-line and assay-dependent. A recent study on MG-63 human osteoblast-like cells found that a concentration of 10 µM TE was well-tolerated for long-term (14-day) culture and effectively promoted cell differentiation.[10] The same study noted that 100 µM was tolerated for 24 hours but had a cytostatic effect over a prolonged period.[10] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.
Data Summary
The following table summarizes key quantitative data for this compound.
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₀O₃ | [1][3] |
| Molecular Weight | 400.60 g/mol | [1][3] |
| Appearance | White to creamy-white crystalline powder | [4][11] |
| Solubility in Water | Practically insoluble (< 0.5 mg/mL) | [2][3] |
| Solubility in Ethanol | 17.3 mg/mL | [3] |
| Other Solvents | Very soluble in ether and dioxane; freely soluble in fatty oils. | [3][4] |
| Solubility with HPβCD | 4 mg/mL in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | [3] |
| LogP (Octanol/Water) | 3.58 (Indicates high lipophilicity) | [1] |
Troubleshooting Guide
Use the table below to diagnose and solve common problems related to TE precipitation.
Table 2: Troubleshooting Precipitation and Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| Immediate, visible precipitate upon dilution | 1. Final concentration exceeds aqueous solubility limit. 2. Inadequate mixing. 3. Stock solution is too concentrated. | 1. Lower the final working concentration. 2. Pre-warm the medium to 37°C. Add the stock solution slowly (dropwise) to the vortexing medium. 3. Prepare an intermediate dilution of your stock before the final dilution into the medium. |
| Precipitate forms after incubation (e.g., hours later) | 1. Temperature fluctuations in the incubator affecting solubility. 2. Interaction with media components or pH shift over time. | 1. Ensure the incubator temperature is stable. 2. Check the medium for clarity before and after incubation. Consider using a medium with a more stable buffering system (e.g., HEPES) if compatible with your cells. 3. Use a solubility enhancer like HPβCD. |
| Unexpected cell death or poor cell health | 1. Solvent toxicity due to high final concentration. 2. TE concentration is cytotoxic. 3. Physical stress from micro-precipitates. | 1. Ensure the final solvent concentration is ≤0.1%. Always include a vehicle-only control. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic threshold for your cell line. 3. Filter the final medium with a 0.22 µm syringe filter before adding to cells. |
Experimental Protocols & Workflows
Protocol 1: Standard Preparation of TE Working Solution
This protocol describes the standard method for preparing a TE working solution using an organic solvent.
-
Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in 100% DMSO or absolute ethanol to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved. Store aliquots at -20°C or below.[6]
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium (with or without serum) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in fresh medium to get a 100 µM intermediate solution.
-
Final Dilution: Place the pre-warmed medium on a vortex mixer at medium speed. While it is mixing, slowly add the required volume of the stock or intermediate solution drop-by-drop to the medium.
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use. If not, refer to the Troubleshooting Guide.
Caption: Experimental workflow for preparing this compound working solution.
Protocol 2: Enhanced Solubility Preparation using HPβCD
This protocol uses 2-hydroxypropyl-β-cyclodextrin (HPβCD) to create a more water-soluble TE complex.
-
Prepare HPβCD Solution: Prepare a 45% (w/v) solution of HPβCD in sterile, purified water.
-
Create TE-Cyclodextrin Complex: Add this compound powder directly to the HPβCD solution to achieve the desired concentration (e.g., 4 mg/mL).[3] This may require sonication or overnight rotation at room temperature to fully dissolve and form the inclusion complex. This is now your aqueous stock solution.
-
Sterilize Stock: Sterilize the TE-HPβCD stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare Working Solution: Add the required volume of the sterile aqueous stock directly to your cell culture medium. The need for vigorous vortexing is reduced due to the enhanced solubility.
Visualizations of Logic and Pathways
Troubleshooting Precipitation
The following diagram outlines the logical steps to take when you encounter precipitation.
Caption: Logical workflow for troubleshooting this compound precipitation.
Simplified Androgen Receptor Signaling
This compound is a prodrug that is converted to testosterone, which then acts via the androgen receptor (AR). Understanding this pathway is key to interpreting experimental results.
Caption: Simplified signaling pathway for testosterone via the androgen receptor.
References
- 1. This compound | C26H40O3 | CID 9416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 315-37-7 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Supercritical Antisolvent Precipitation of Corticosteroids/β-Cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
Troubleshooting inconsistent results in testosterone enanthate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) enanthate. The information is designed to help address common issues that can lead to inconsistent experimental results.
General Troubleshooting & FAQs
This section addresses broad issues related to compound handling, experimental design, and data variability.
Q1: My experimental results with testosterone enanthate are highly variable between batches. What are the primary factors to investigate?
A1: Inconsistent results can stem from several factors. A logical troubleshooting approach is crucial. Key areas to investigate include the purity and stability of your this compound stock, the consistency of your cell culture practices, and the potential impact of the solvent (vehicle) used to dissolve the compound. Each of these factors can introduce significant variability.[1][2]
Q2: How can I be sure my this compound compound is of sufficient quality for my experiments?
A2: The purity of this compound is critical. Impurities or degradation products can have off-target effects or interfere with the assay.
-
Purity Verification: Always source compounds from reputable suppliers that provide a Certificate of Analysis (CoA) detailing the purity. If in doubt, or for long-term studies, consider independent purity analysis via methods like High-Performance Liquid Chromatography (HPLC). Common impurities can include other steroid variants or residual synthesis reagents.[3][4]
-
Stability: this compound is sensitive to light and should be stored properly, typically at 2°C - 8°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If degradation is suspected, a stability-indicating HPLC method can confirm the integrity of the compound.
Q3: Could the vehicle (solvent) I'm using be the source of inconsistency in my cell-based assays?
A3: Yes, the vehicle is a common source of experimental variability. Solvents like DMSO or ethanol (B145695), while necessary, can have direct biological effects on cells.
-
Vehicle Effects: Some cell lines are sensitive to solvents. For example, ethanol has been shown to stimulate the proliferation of MCF-7 breast cancer cells, which could confound results when studying a hormone.[5]
-
Concentration: Always use the lowest possible concentration of the vehicle. It is critical to include a "vehicle-only" control group in every experiment. The final concentration of the vehicle should be consistent across all treatment groups.
-
Solubility: Ensure the this compound is fully dissolved in the vehicle before diluting it into the culture medium. Precipitation of the compound can lead to a lower effective concentration and highly variable results.[1]
Q4: What are common cell culture pitfalls that lead to inconsistent responses to this compound?
A4: Reproducibility in cell-based assays depends on strict adherence to consistent cell culture practices.
-
Cell Passage Number: Use cells within a consistent and limited passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered responses.[6][7]
-
Seeding Density: Inconsistent initial cell seeding density will result in variable cell numbers at the time of treatment, affecting the outcome of proliferation or cytotoxicity assays.[1]
-
Edge Effects: In multi-well plates (e.g., 96-well plates), wells on the perimeter are prone to evaporation, which can alter the concentration of the treatment compound. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile phosphate-buffered saline (PBS) or media.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma. These contaminants can alter cellular metabolism and response to stimuli, leading to unreliable data.[2]
Troubleshooting Analytical Quantification (LC-MS/MS)
This section focuses on issues related to the accurate measurement of testosterone levels in biological samples.
Q5: We are seeing significant variability and retention time shifts in our LC-MS/MS quantification of testosterone. What should we check?
A5: Variability in LC-MS/MS analysis is a common challenge. A systematic check of the sample preparation, liquid chromatography (LC), and mass spectrometry (MS) components is necessary.
-
Sample Preparation: Inconsistent sample extraction is a primary source of variability. Ensure that the protein precipitation and liquid-liquid extraction steps are performed consistently. Re-injecting a stable, previously analyzed sample can help determine if the issue is with the instrument or the new sample preparation batch.[8]
-
LC System:
-
Leaks: Check all fittings for leaks, which can cause pressure fluctuations and retention time shifts.[8]
-
Mobile Phase: Ensure mobile phases are prepared correctly and are of high purity (LC-MS grade). Changes in pH or composition can alter chromatography.[9] Contamination in the mobile phase can lead to elevated baseline noise.[8]
-
-
MS System:
Table 1: Example Data - Inconsistent Testosterone Plasma Levels in Mice
This table illustrates a hypothetical scenario where observed testosterone concentrations deviate from expected values, signaling a potential experimental issue.
| Time Point (Post-IM Injection) | Expected Concentration (ng/mL) | Observed Batch 1 (ng/mL) | Observed Batch 2 (ng/mL) |
| 24 hours | 45 ± 5 | 48 | 35 |
| 72 hours (Peak) | 80 ± 10 | 92 | 55 |
| 7 days | 30 ± 5 | 31 | 15 |
| 14 days | 10 ± 3 | 9 | 4 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols & Workflows
Protocol 1: In Vitro Androgen Receptor (AR) Activation Assay
This protocol outlines a cell-based reporter gene assay to measure the agonistic activity of this compound on the human androgen receptor.
1. Materials:
-
AR-positive cell line (e.g., VCaP) or a host cell line (e.g., COS-1) co-transfected with an AR expression vector and an androgen-response element (ARE) driven luciferase reporter vector.[10]
-
Cell Culture Medium: As appropriate for the cell line, often supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
This compound (TE) stock solution (e.g., 10 mM in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
2. Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Perform a cell count to ensure accuracy.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of medium.[11]
-
Incubate for 18-24 hours to allow for cell attachment.[11]
3. Compound Treatment:
-
Prepare serial dilutions of the TE stock solution in culture medium. Also prepare a vehicle-only control.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate for 24 hours at 37°C, 5% CO2.
4. Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (volume as per manufacturer's protocol).
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the signal of the treatment groups to the vehicle control.
-
Plot the normalized response against the log of the compound concentration to determine the EC50 value.
Protocol 2: LC-MS/MS Quantification of Testosterone in Serum
This protocol provides a general workflow for the extraction and analysis of testosterone from serum samples.
1. Materials:
-
Serum samples.
-
Deuterated testosterone (d3-Testosterone) as an internal standard (IS).[12]
-
Acetonitrile (ACN) for protein precipitation.[12]
-
Ethyl acetate (B1210297) and hexane (B92381) for liquid-liquid extraction.
-
LC-MS/MS system with an appropriate C18 column.
2. Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 25 µL of the d3-Testosterone IS solution. Vortex briefly.
-
Add 250 µL of cold ACN to precipitate proteins. Vortex vigorously for 1 minute.[12]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding a mixture of ethyl acetate:hexane. Vortex and allow phases to separate.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 70:30 water:methanol) for analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution method to separate testosterone from other matrix components.
-
Monitor the specific parent-product ion transitions for both testosterone and the d3-Testosterone IS in positive ion mode.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Testosterone/d3-Testosterone).
-
Determine the concentration of testosterone in the unknown samples by comparing their peak area ratios to a standard curve prepared in a similar matrix.
Visualizations
Androgen Receptor Signaling Pathway
The canonical pathway involves the binding of an androgen, such as testosterone or its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR) in the cytoplasm. This binding causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus.[13] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes responsible for various physiological effects.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. Cell Models for the Study of Sex Steroid Hormone Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Effects of long-term treatment with this compound in rhesus monkeys: I. Pharmacokinetics of testosterone, testicular volume and liver metabolism of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Testosterone Enanthate Injection Frequency in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing testosterone (B1683101) enanthate (TE) injection frequency in rat models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Variability in Serum Testosterone Levels Between Rats
-
Question: We are administering the same dose of testosterone enanthate to all rats, but blood analysis reveals significant inter-individual differences in serum testosterone concentrations. What could be the cause, and how can we mitigate this?
-
Answer: High variability in serum testosterone levels is a common challenge in rodent studies. Several factors can contribute to this issue:
-
Injection Technique: Inconsistent injection depth (intramuscular vs. subcutaneous) and speed can alter the absorption rate of the oil-based TE solution. Subcutaneous injections may lead to more variable absorption compared to intramuscular injections.
-
Metabolic Differences: Individual variations in the rate of testosterone metabolism in the liver and other tissues can affect circulating hormone levels.[1]
-
Animal Handling and Stress: Stress from handling and injection procedures can influence hormone levels.[2]
-
Circadian Rhythm: Testosterone levels in rats can fluctuate throughout the day, with peaks observed between 09:00h and 13:00h.[3]
Solutions:
-
Standardize Injection Protocol: Ensure all personnel are trained in a consistent injection technique. Intramuscular injections into the quadriceps or gluteal muscles are common, while subcutaneous injections are also a viable and potentially less stressful option.[4][5] A detailed protocol for subcutaneous injection is provided in the Experimental Protocols section.
-
Consistent Timing: Perform all injections and blood sampling at the same time of day to minimize the impact of circadian variations.[3]
-
Acclimatization: Allow rats sufficient time to acclimate to handling and injection procedures to reduce stress-induced hormonal fluctuations.
-
Increase Injection Frequency: A more frequent injection schedule with a lower dose can help maintain more stable serum testosterone levels, reducing peaks and troughs.
-
Issue 2: Injection Site Reactions
-
Question: Some of our rats are developing inflammation, swelling, or small lumps at the injection site. What is causing this, and how can we prevent it?
-
Answer: Injection site reactions are relatively common with oil-based formulations like this compound. The primary causes include:
-
Inflammatory Response: The oil vehicle (e.g., sesame oil, cottonseed oil) can elicit a local inflammatory response.[6]
-
Improper Injection Technique: Injecting too superficially into the subcutaneous tissue instead of deep muscle can increase the likelihood of local reactions.[7] Leakage of the solution from the muscle into the subcutaneous tissue can also be a cause.
-
Needle Size: Using a needle with too large a gauge can cause unnecessary tissue damage.
-
Contamination: Though rare with proper aseptic technique, bacterial contamination can lead to abscess formation.
Solutions:
-
Proper Injection Technique: Ensure deep intramuscular injection. The Z-track method, where the skin is pulled to one side before injection and released after, can help prevent leakage.[6]
-
Rotate Injection Sites: Alternate between different muscle groups (e.g., left and right quadriceps) for subsequent injections to allow tissue to recover.[6]
-
Appropriate Needle Gauge: Use a 22 to 25-gauge needle for the injection to minimize tissue trauma.[6]
-
Warm the Solution: Gently warming the vial in your hands before drawing the solution can reduce its viscosity, making the injection smoother.[7]
-
Slow Injection Rate: Inject the solution slowly to allow for better dispersion within the muscle tissue.[7]
-
Monitor for Infection: If signs of severe inflammation, pain, or abscess formation occur, consult with a veterinarian.
-
Issue 3: Unexpected Behavioral Changes
-
Question: We have observed increased aggression or, conversely, lethargy in our testosterone-treated rats. Are these expected side effects, and how should we interpret them?
-
Answer: Testosterone is known to influence behavior, and the changes you are observing can be dose- and context-dependent.
-
Aggression: Increased aggression is a well-documented effect of testosterone. However, the expression of this behavior can depend on the social housing conditions and the specific behavioral tests being used.
-
Anxiety-Like Behavior: Studies on the effect of testosterone on anxiety-like behavior in rodents have produced mixed results, with some indicating anxiolytic effects and others showing no significant change.[8][9]
-
Locomotor Activity: Some studies have reported that testosterone can inhibit locomotor activity in rats.[10]
-
Supraphysiological Doses: High doses of testosterone that result in supraphysiological serum levels are more likely to induce significant behavioral changes.
Interpretation and Management:
-
Dose-Response Relationship: Consider whether the observed behavioral changes are dose-dependent by including multiple dose groups in your study design.
-
Appropriate Behavioral Assays: Use a battery of validated behavioral tests to get a comprehensive picture of the behavioral phenotype.
-
Control for Environmental Factors: Ensure that housing and testing conditions are consistent across all groups to minimize confounding variables.
-
Monitor Serum Testosterone Levels: Correlate behavioral observations with serum testosterone concentrations to better understand the relationship between hormone levels and behavior.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection frequency for maintaining stable physiological testosterone levels in rats?
A1: The ideal frequency depends on the desired stability of serum testosterone levels. This compound has an elimination half-life of approximately 4.5 days in humans, and while a precise half-life in rats is not well-established, a similar pharmacokinetic profile is expected.[11]
-
Weekly Injections: A once-weekly injection is a common frequency used in rat studies and can provide relatively stable testosterone levels.[1][12]
-
Twice-Weekly or Thrice-Weekly Injections: For studies requiring highly stable serum concentrations with minimal peaks and troughs, a more frequent injection schedule (e.g., every 3-4 days) with a correspondingly lower dose is recommended. A study on the male reproductive tract in rats used a thrice-weekly injection schedule.[11][13]
Q2: How do I choose the correct dose of this compound for my study?
A2: The appropriate dose will depend on the specific research question.
-
For Hormone Replacement: In orchidectomized (castrated) rats, a common goal is to restore testosterone to physiological levels. Doses in the range of 3-10 mg/kg per week are often used for this purpose.[1]
-
For Supraphysiological Studies: To investigate the effects of high testosterone levels, doses can range from 20 mg/kg to 80 mg/kg per week or higher.[12][14] It is crucial to be aware that high doses can lead to side effects such as reduced testicular size in intact animals and altered liver function.[11][12]
Q3: Should I use intramuscular or subcutaneous injections?
A3: Both routes are viable, but have different considerations.
-
Intramuscular (IM): This is the most common route for this compound and generally provides consistent absorption. However, it can be more stressful for the animal.
-
Subcutaneous (SC): This route is often easier to administer and may be less stressful.[5] However, absorption can be more variable. Recent studies in humans have shown that weekly subcutaneous injections can provide stable testosterone levels.[15]
Q4: How soon after injection do testosterone levels peak?
A4: Peak serum testosterone levels are typically observed 1 to 3 days after an intramuscular injection of this compound.
Q5: How can I confirm that my injection protocol is achieving the desired testosterone levels?
A5: The only definitive way is to measure serum testosterone concentrations. Blood samples should be collected at various time points after injection to characterize the pharmacokinetic profile, including the peak (Cmax), trough (Cmin), and time to peak (Tmax). For assessing steady-state levels with a weekly injection schedule, collecting blood mid-week (day 3 or 4) is a common practice.
Data Presentation
Table 1: Comparison of Different this compound Dosing Regimens in Rats
| Dosage | Frequency | Rat Strain | Duration | Observed Effects | Reference |
| 120 µ g/100 g body weight | 3 times weekly | Not specified | 4, 8, or 12 weeks | Decreased testis and epididymis weight; infertility after 11 weeks.[11][13] | [11][13] |
| 8 mg/kg/week | Weekly | Adolescent male | 6 weeks | Dose-dependent elevation of blood testosterone.[12] | [12] |
| 80 mg/kg/week | Weekly | Adolescent male | 6 weeks | Slowed body weight gain, reduced liver weight/body weight ratio, increased markers of liver stress.[12] | [12] |
| 7 mg/kg | Weekly | Sprague-Dawley | 8 weeks | Significantly increased serum testosterone in orchidectomized rats.[1] | [1] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound
This protocol is adapted for ease of administration and to minimize stress on the animal.
-
Preparation of this compound Solution:
-
This compound is typically supplied in an oil vehicle (e.g., sesame oil) at a concentration of 200 mg/mL.
-
If a lower concentration is required, it can be diluted with sterile sesame oil under aseptic conditions.
-
Before each use, gently warm the vial between your hands and invert it several times to ensure a homogenous solution.
-
-
Animal Preparation:
-
Gently restrain the rat. For experienced handlers, manual restraint may be sufficient.
-
Locate the injection site on the dorsal side, in the area between the shoulder blades.
-
Clean the injection site with a 70% ethanol (B145695) wipe and allow it to dry.
-
-
Injection Procedure:
-
Use a 1 mL syringe with a 25-gauge needle.
-
Draw up the calculated volume of the this compound solution.
-
Gently lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
Regularly check the injection site for signs of inflammation or abscess formation.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway.
References
- 1. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testosterone levels in the male laboratory rat: variation under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orthopresearch.com [orthopresearch.com]
- 5. How to inject Subcutaneous Testosterone - Optimized Health [optimized.care]
- 6. droracle.ai [droracle.ai]
- 7. blogs.otago.ac.nz [blogs.otago.ac.nz]
- 8. High doses of testosterone increase anticonflict behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Role of Testosterone in Anxiety-Like Behavior Across Life in Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of testosterone on some behavioral reactions of male immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the structure of the male reproductive tract of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-dose this compound supplementation boosts oxidative stress, but exerts little effect on the antioxidant barrier in sedentary adolescent male rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the structure of the male reproductive tract of the rat | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Testosterone Enanthate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) enanthate formulations. The information provided is intended to help prevent and resolve issues related to the crystallization of testosterone enanthate in vials.
Troubleshooting Guides
Issue: this compound Has Crystallized in the Vial
Symptoms: Visible crystals, cloudiness, or solidification of the this compound solution within the vial.
Root Causes:
-
Low Temperature Exposure: Storage at or below recommended temperatures can cause the this compound to precipitate out of the solution.[1]
-
High Concentration (Supersaturation): The concentration of this compound may be too high for the solvent system to maintain it in solution, especially at lower temperatures.[2]
-
Improper Formulation: An incorrect ratio of carrier oil, benzyl (B1604629) alcohol, and/or benzyl benzoate (B1203000) can lead to instability and crystallization.
Immediate Actions:
-
Visual Inspection: Confirm the presence of crystals. Note the extent of crystallization (e.g., fine particles, large crystals, complete solidification).
-
Gentle Warming: The most common and effective method to redissolve crystallized this compound is gentle warming.[3]
-
Hold the vial in your hand for several minutes.
-
Alternatively, place the vial in a warm water bath (do not use hot water). .
-
-
Agitation: After warming, gently swirl or agitate the vial to aid in the dissolution of the crystals.[1] Avoid vigorous shaking, as this can introduce air bubbles.[1]
-
Inspect for Complete Dissolution: Ensure all crystals have completely dissolved and the solution is clear before use.
Preventative Measures:
-
Maintain Proper Storage Temperature: Store vials at a consistent room temperature, ideally between 20°C to 25°C (68°F to 77°F).[1][4] Avoid refrigeration or exposure to freezing temperatures.[1][5]
-
Optimize Formulation: Ensure the formulation has the appropriate concentrations of co-solvents like benzyl benzoate to enhance solubility.
-
Avoid UV Light Exposure: Store vials in a dark place, away from direct sunlight or other sources of UV light, which can degrade the product and potentially lead to crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What causes this compound to crystallize in the vial?
A1: this compound crystallization is primarily caused by a few key factors:
-
Low Temperatures: Exposure to cold can significantly decrease the solubility of this compound in its oil-based carrier, causing it to precipitate out of the solution and form crystals.[1]
-
Supersaturation: If the concentration of this compound is too high for the given solvent system, the solution is considered supersaturated and is more prone to crystallization, especially with temperature fluctuations.[2]
-
Formulation Composition: The type and ratio of carrier oils and solvents are critical. For instance, insufficient amounts of a co-solvent like benzyl benzoate can lead to a less stable solution.
-
UV Light Exposure: Exposure to UV light can degrade the this compound, which may contribute to crystallization.[4]
Q2: How can I prevent crystallization from occurring in my this compound formulations?
A2: To prevent crystallization, it is crucial to control the formulation and storage conditions:
-
Proper Storage: Always store your vials at a controlled room temperature, between 20°C and 25°C (68°F to 77°F).[1][4] Avoid placing them in refrigerators or areas with significant temperature swings.
-
Optimized Formulation: The use of co-solvents is essential. Benzyl benzoate is a common solvent used to dissolve and suspend the hormone powder.[6] Benzyl alcohol acts as a bacteriostatic agent and also aids in solubility.
-
Light Protection: Store vials in their original packaging or in a dark location to protect them from light.[4]
-
Careful Handling: Avoid excessive agitation or shaking of the vials during storage and transport.
Q3: Is it safe to use this compound that has been re-dissolved after crystallization?
A3: Generally, yes. If the crystals are fully dissolved by gentle warming and the solution is clear and free of particulate matter, the product's integrity is typically not compromised.[2] However, it is crucial to ensure complete dissolution before use. If you have any doubts about the product's stability or sterility, it is best to discard it.
Q4: What is the role of benzyl alcohol and benzyl benzoate in this compound formulations?
A4: Both benzyl alcohol and benzyl benzoate play critical roles in the formulation:
-
Benzyl Alcohol (BA): Functions as a bacteriostatic preservative, preventing the growth of bacteria in multi-dose vials. It also acts as a co-solvent, aiding in the dissolution of the this compound.
-
Benzyl Benzoate (BB): Is a primary solvent used to dissolve the this compound powder.[6] It significantly increases the solubility of the steroid in the carrier oil, thereby preventing it from "crashing" or crystallizing out of the solution.[6]
Data Presentation
Table 1: Components of a Typical this compound Formulation
| Component | Typical Concentration Range | Primary Function(s) |
| This compound Powder | 200-250 mg/mL | Active Pharmaceutical Ingredient (API) |
| Carrier Oil (e.g., Sesame, Grapeseed, Cottonseed) | q.s. to 1 mL | Vehicle for injection, influences release rate |
| Benzyl Alcohol (BA) | 0.9% - 2% v/v | Bacteriostatic preservative, co-solvent |
| Benzyl Benzoate (BB) | 2% - 20% v/v | Primary solvent, enhances solubility |
Table 2: Influence of Benzyl Benzoate on Steroid Solubility (Example with Testosterone Cypionate)
| Formulation | Benzyl Benzoate Concentration (v/v) | Testosterone Cypionate Solubility at 20°C | Risk of Crystallization at 200 mg/mL |
| Commercial Formulation | 20% | ~186 mg/mL | High (Supersaturated) |
| Improved Formulation | 30% | ~233 mg/mL | Low (Not Supersaturated) |
Note: This data is for Testosterone Cypionate, a similar ester, and illustrates the principle of increasing co-solvent concentration to improve solubility and prevent crystallization.
Experimental Protocols
Protocol 1: Preparation of a 250 mg/mL this compound Solution
Objective: To prepare a stable, sterile 10 mL solution of this compound at a concentration of 250 mg/mL.
Materials:
-
This compound powder (2.5 g)
-
Benzyl Alcohol (BA), USP grade (0.2 mL)
-
Benzyl Benzoate (BB), USP grade (2 mL)
-
Carrier oil (e.g., sterile sesame oil), USP grade (q.s. to 10 mL)
-
Sterile 20 mL glass vial with a rubber stopper and aluminum seal
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Beaker, magnetic stirrer, and stir bar
-
Scale accurate to 0.01 g
-
Autoclave or oven for sterilization
Methodology:
-
Sterilization: Sterilize all glassware, the magnetic stir bar, and other equipment.
-
Weighing: Accurately weigh 2.5 g of this compound powder.
-
Mixing Solvents: In the sterile beaker, combine 0.2 mL of benzyl alcohol and 2 mL of benzyl benzoate.
-
Dissolving this compound: Add the weighed this compound powder to the solvent mixture. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming in a water bath may be used to facilitate dissolution.
-
Adding Carrier Oil: Once the powder is fully dissolved and the solution is clear, slowly add the carrier oil while stirring. Continue to add oil until the total volume is slightly less than 10 mL.
-
Final Volume Adjustment: Carefully add the remaining carrier oil to bring the total volume to exactly 10 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into the sterile 20 mL vial.
-
Sealing: Aseptically place the sterile rubber stopper on the vial and secure it with an aluminum seal.
-
Labeling: Label the vial with the product name, concentration, date of preparation, and batch number.
Protocol 2: Re-dissolving Crystallized this compound
Objective: To safely and effectively re-dissolve this compound crystals in a sealed vial.
Materials:
-
Vial of crystallized this compound
-
Warm water bath (not to exceed 40°C)
-
Laboratory-grade thermometer
Methodology:
-
Preparation: Prepare a warm water bath and monitor the temperature to ensure it does not exceed 40°C.
-
Warming: Place the vial of crystallized this compound into the warm water bath. Ensure the water level is below the cap of the vial.
-
Monitoring: Allow the vial to warm for 5-10 minutes.
-
Agitation: Remove the vial from the water bath and gently swirl it. Observe if the crystals are dissolving.
-
Repeat if Necessary: If crystals are still present, return the vial to the warm water bath for another 5-10 minutes and repeat the agitation step.
-
Final Inspection: Once all crystals are dissolved and the solution is clear, allow the vial to cool to room temperature.
-
Pre-use Check: Before use, visually inspect the solution again to ensure no re-crystallization has occurred.
Visualizations
Caption: Troubleshooting workflow for crystallized this compound.
Caption: Key factors leading to this compound crystallization.
References
Technical Support Center: Minimizing Variability in Testosterone Enanthate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving testosterone (B1683101) enanthate.
Troubleshooting Guides
This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Q1: We are observing high variability in serum testosterone levels between animals in the same treatment group. What are the potential causes and how can we mitigate this?
A1: High inter-animal variability is a common challenge. Several factors can contribute to this. Consider the following troubleshooting steps:
-
Standardize Acclimation and Handling: Animals require an adequate acclimation period to the facility and handling procedures. Insufficient acclimatization can lead to stress, which significantly impacts hormone levels. Implement a consistent handling protocol for all animals.[1][2]
-
Control for Circadian Rhythm: Testosterone secretion follows a distinct circadian rhythm in rodents.[3][4][5] Blood sampling at inconsistent times of the day will introduce significant variability. All sampling should be performed at the same time each day.
-
Review Blood Collection Technique: The method of blood collection can induce stress and affect hormone measurements. Techniques that require prolonged restraint or cause more distress can elevate stress hormones, which may influence testosterone levels.[2] Ensure the chosen method is performed consistently and efficiently by trained personnel.
-
Check Animal Strain and Age: Different strains of mice and rats can have different baseline testosterone levels and may respond differently to testosterone enanthate.[6][7][8] Ensure all animals are of the same strain and a consistent age.
-
Verify Dosing Accuracy: Inaccurate or inconsistent administration of this compound will lead to variable serum concentrations. Ensure precise and consistent injection volumes and techniques.
Q2: Our testosterone measurements are inconsistent even within the same animal over time (intra-animal variability). What could be the reason?
A2: Intra-animal variability can be caused by several factors:
-
Injection Site and Technique: The depth and location of subcutaneous or intramuscular injections can influence the absorption rate of this compound from the oil depot.[9] Standardize the injection site and technique across all injections for a single animal.
-
Injection Vehicle: The type of oil used as a vehicle (e.g., sesame oil, cottonseed oil) can affect the release kinetics of this compound.[9][10] Ensure the same vehicle is used for all preparations and injections.
-
Pulsatile Release of Endogenous Testosterone: Even with exogenous administration, the animal's endogenous testosterone production can still exhibit pulsatile release, contributing to fluctuations. While difficult to control, being aware of this physiological process is important for data interpretation.
Q3: We are seeing lower than expected serum testosterone levels after administration. What should we investigate?
A3: Lower than expected testosterone levels could be due to issues with the compound, its administration, or the animal model.
-
Storage and Handling of this compound: Ensure the this compound has been stored correctly, protected from light and at the appropriate temperature, to prevent degradation.
-
Injection Vehicle and Formulation: The solubility and release characteristics of this compound can be affected by the vehicle.[9] Consider if the formulation is appropriate for the desired release profile.
-
Metabolism: Long-term administration of this compound can alter its metabolism in the liver, potentially leading to faster clearance over time.[11]
-
Dietary Factors: The presence of phytoestrogens in standard rodent chow can impact endogenous hormone levels and potentially interfere with the action of exogenous testosterone.[12][13]
Frequently Asked Questions (FAQs)
Animal Model and Environment
-
Q: Does the strain of the animal matter?
-
A: Yes, different inbred and outbred strains of mice and rats exhibit variations in baseline testosterone levels and may have different sensitivities to hormonal treatments.[6][7][8] For example, Sprague-Dawley rats have been reported to have higher baseline testosterone levels compared to Wistar rats.[8] It is crucial to use a consistent strain throughout a study.
-
-
Q: How important is the light-dark cycle?
-
Q: Can the type of diet affect testosterone levels?
-
A: Yes, standard rodent diets often contain soy or alfalfa, which are rich in phytoestrogens. These compounds can have estrogenic effects and have been shown to lower plasma testosterone levels in male rats.[12][13][14] Using a phytoestrogen-free diet can help to establish more stable and predictable baseline hormone levels.
-
This compound Administration
-
Q: What is the best vehicle for this compound injections?
-
Q: What is a typical dosing regimen for mice and rats?
-
A: Dosing regimens can vary widely depending on the study's objectives. For example, one study in female mice used subcutaneous injections of 0.45 mg of this compound twice weekly to mimic therapeutic levels in transgender men.[15][16] Another study in female mice used a single subcutaneous injection of 500 µg of this compound in peanut oil.[17] For male rats, a weekly intramuscular injection of 7 mg/kg has been used for testosterone replacement.[18] It is essential to perform dose-finding studies to establish the optimal regimen for your specific research question and animal model.
-
Blood Collection and Handling
-
Q: What is the least stressful blood collection method for minimizing hormonal fluctuations?
-
A: While no method is entirely stress-free, techniques that are quick and require minimal restraint are generally preferred. For mice, some studies suggest that facial vein puncture may have the least impact on welfare parameters compared to retro-orbital, tail vein, or sublingual puncture.[2] For rats, tail vein and sublingual vein puncture have been shown to have minimal adverse effects.[2] Regardless of the method, proper training and habituation of the animals are key to reducing stress.
-
-
Q: How can we minimize handling stress?
Data Presentation
Table 1: Impact of Diet on Plasma Testosterone Levels in Male Sprague-Dawley Rats
| Dietary Group | Plasma Testosterone (ng/mL) |
| Phytoestrogen-Rich Diet | Lower |
| Phytoestrogen-Free Diet | Higher |
Source: Data compiled from studies indicating that phytoestrogen-rich diets significantly lower plasma testosterone levels compared to phytoestrogen-free diets.
Table 2: Circadian Variation of Serum Testosterone in Male Sprague-Dawley Rats
| Time of Day | Relative Testosterone Level |
| 02:00 h | Peak |
| 11:30 h - 12:00 h | Peak |
| 18:00 h | Peak |
| 23:30 h | Nadir |
Source: Based on studies showing a trimodal rhythm of testosterone secretion in rats on a standard 12-hour light/dark cycle.[3][4]
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
-
Preparation:
-
Dilute this compound to the desired concentration in sterile sesame oil.
-
Warm the solution to room temperature to reduce viscosity.
-
Prepare a 27-gauge or smaller needle and a 1 mL syringe.
-
-
Animal Restraint:
-
Gently restrain the mouse, for example, by scruffing the neck to expose the mid-back region.
-
-
Injection:
-
Lift the skin on the mid-back to create a tent.
-
Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress.
-
Protocol 2: Blood Collection via Tail Vein in Mice for Hormone Analysis
-
Preparation:
-
Prepare micro-collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Have sterile gauze and a warming device (e.g., heat lamp) available.
-
-
Animal Restraint and Warming:
-
Place the mouse in a restraint tube, allowing the tail to be accessible.
-
Warm the tail using a heat lamp for a short period to induce vasodilation.
-
-
Vein Puncture:
-
Clean the tail with an alcohol swab.
-
Using a sterile 25-gauge needle or lancet, make a small puncture in one of the lateral tail veins.
-
-
Blood Collection:
-
Collect the blood droplets into the micro-collection tube via capillary action.
-
Collect the minimum volume required for the assay to minimize stress.
-
-
Post-collection Care:
-
Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Return the mouse to its home cage and monitor for any adverse effects.
-
Mandatory Visualizations
Caption: Canonical Androgen Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Daily rhythmicity of serum testosterone concentration in the male laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in daily rhythms of testosterone and progesterone in old male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between Serum Testosterone Circadian and Intra-Testicular Testosterone Rhythm in a Rat Model|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. Comparison of male reproductive parameters in three rat strains: Dark Agouti, Sprague-Dawley and Wistar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenwayhealth.org [fenwayhealth.org]
- 11. Stress-related testicular changes in Wistar and Sprague-Dawley rats following oral administration of an interleukin-8 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. insights.inotiv.com [insights.inotiv.com]
- 13. Cross-species and interassay comparisons of phytoestrogen action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The phytoestrogen content of rodent diets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fs.usda.gov [fs.usda.gov]
- 18. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Addressing cell culture contamination in testosterone enanthate studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) enanthate in cell culture. It addresses common challenges, particularly those related to contamination, to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are testosterone enanthate studies prone to specific contamination challenges?
This compound is an oil-based compound, which presents unique challenges for maintaining sterility. Unlike aqueous solutions, oils are viscous and cannot be easily sterilized by standard autoclaving without degradation. The preparation of stock solutions often involves solvents and lipids that can inadvertently introduce chemical or microbial contaminants. Furthermore, the oily nature of the substance can mask low-level microbial growth that would be more apparent in a standard aqueous medium.[1][2]
Q2: What are the most common types of contamination in cell culture?
Cell cultures are susceptible to several types of contamination:
-
Bacteria: The most frequent contaminant, often causing rapid turbidity and a sudden drop in pH (media turning yellow).[3][4]
-
Fungi (Mold) and Yeast: These contaminants appear as filamentous structures (mold) or as small, budding particles (yeast) and can also cause turbidity.[5][6]
-
Mycoplasma: A particularly insidious type of bacteria that lacks a cell wall. Mycoplasma does not typically cause turbidity, making it difficult to detect visually. However, it can significantly alter cell metabolism, growth rates, and gene expression, compromising experimental validity.[5][7] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma.
-
Viruses: Difficult to detect without specialized assays, viruses can alter cell function and pose a potential health hazard to laboratory personnel.[1][8]
-
Chemical Contamination: This can arise from impurities in reagents, media, water, or residues from cleaning agents. Endotoxins, by-products of gram-negative bacteria, are a common chemical contaminant.[1]
-
Cross-Contamination: The unintentional introduction of another cell line into the culture, which can lead to misidentification and invalid results.[1][9]
Q3: How can contamination affect the results of this compound experiments?
Contamination can profoundly impact experimental outcomes in several ways:
-
Altered Androgen Receptor (AR) Signaling: Microbial contaminants can produce metabolites that interfere with the binding of testosterone to the androgen receptor or affect downstream signaling pathways.[10][11] Some bacteria can even synthesize androgens, which would confound experiments by altering the effective concentration of the hormone.[10][12]
-
Misinterpretation of Data: The physiological changes induced by contaminants can be mistaken for effects of the experimental treatment, leading to false-positive or false-negative results.[14][15]
Q4: What are the best practices for preventing contamination when working with this compound?
Strict adherence to aseptic technique is paramount.[16] Key prevention strategies include:
-
Sterile Preparation: Prepare this compound stock solutions in a certified biosafety cabinet. Use sterile solvents and consumables.
-
Filter Sterilization: Since oil-based solutions cannot be autoclaved, they must be sterilized by filtration. Use a 0.1 µm filter to effectively remove mycoplasma, as standard 0.22 µm filters may not be sufficient due to mycoplasma's small size and flexibility.[17]
-
Routine Testing: Regularly test your cell cultures, especially master cell banks and before initiating new experiments. PCR-based assays are the gold standard for sensitive and specific mycoplasma detection.[18][19]
-
Quarantine New Cells: Always quarantine and test new cell lines from external sources before introducing them into your general cell stock.[14][20]
-
Dedicated Reagents: Use dedicated aliquots of media and supplements for each cell line to avoid cross-contamination.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Sudden cloudiness (turbidity) and yellowing of the culture medium. | Bacterial Contamination [4] | 1. Immediately isolate and discard the contaminated culture(s) following biosafety protocols.[21] 2. Decontaminate the incubator and biosafety cabinet thoroughly.[6] 3. Review aseptic techniques with all lab personnel.[16] |
| Fuzzy, thread-like growths or small, budding particles visible under the microscope. | Fungal (Mold) or Yeast Contamination [5] | 1. Discard the contaminated culture immediately. 2. Check other cultures, as fungal spores can spread easily. 3. Clean incubators and hoods, paying attention to potential sources like cardboard or plants in the lab.[22] |
| Cells are growing poorly, have altered morphology, or results are inconsistent, but the medium is clear. | Mycoplasma Contamination [5][14] | 1. Quarantine the suspected culture and all related cell lines. 2. Perform a sensitive mycoplasma detection test, such as PCR.[18] 3. If positive, the best practice is to discard the culture and revert to a frozen, uncontaminated stock. Elimination is possible with specific antibiotics but success is not guaranteed.[7][18] |
| Inconsistent or non-reproducible results from androgen receptor assays. | Chemical or Cryptic Biological Contamination | 1. Test for mycoplasma. 2. Prepare fresh, sterile-filtered stock solutions of this compound. 3. Use high-purity, cell culture-grade water and reagents.[20] 4. Consider that some bacteria can produce androgens, potentially interfering with your assay.[10][12] |
Quantitative Data Summary
The following tables summarize the potential impact of contamination on experimental results.
Table 1: Illustrative Impact of Contamination on Cell-Based Assay Readouts
| Parameter | Healthy Culture | Contaminated Culture (Example) | Potential Impact |
| Cell Viability (%) | 95 ± 2% | 60 ± 15% | Decreased viability due to nutrient depletion and toxic byproducts.[13] |
| AR-Mediated Gene Expression (Fold Change) | 10.0 ± 0.5 | 2.5 ± 1.0 | Interference with the signaling pathway or altered cellular response.[23] |
| Cell Proliferation Rate (Doublings/Day) | 0.8 ± 0.1 | 0.3 ± 0.2 | Slower growth due to competition for resources and cellular stress.[5] |
| EC50 of this compound | 5 nM | 25 nM | Apparent decrease in potency due to compromised cell health or compound degradation. |
Table 2: Comparison of Mycoplasma Detection Methods
| Method | Sensitivity | Specificity | Time to Result | Notes |
| Microbial Culture | High | High | 2-4 weeks | Considered a gold standard but very slow; detects only culturable species. |
| DNA Staining (e.g., DAPI/Hoechst) | Moderate | Low | < 1 hour | Fast and simple but can produce false positives from other bacteria or DNA debris.[18] |
| PCR-Based Assays | Very High | Very High | 3-5 hours | The recommended method for routine screening due to its speed, sensitivity, and specificity.[18][24] |
| ELISA | High | High | 4-6 hours | Detects specific mycoplasma antigens; a reliable alternative to PCR.[25] |
Experimental Protocols
Protocol 1: Preparation and Sterile Filtration of this compound Stock Solution
-
Preparation: In a sterile biosafety cabinet, dissolve this compound powder in a suitable sterile solvent (e.g., DMSO, ethanol) to create a concentrated primary stock solution.
-
Dilution: Further dilute the primary stock solution in a sterile, oil-based vehicle (e.g., sesame oil, sterile cell culture grade oil) to achieve the desired working stock concentration. Ensure the solvent concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.1%).
-
Filtration: Draw the final oil-based solution into a sterile syringe.
-
Attach Filter: Aseptically attach a sterile syringe filter with a 0.1 µm pore size to the syringe.[17] Hydrophobic filter materials like PVDF or PTFE are suitable for oil-based solutions.
-
Sterilization: Slowly and carefully push the solution through the filter into a sterile, light-protected storage tube. The high viscosity of oil may require significant, steady pressure.[2]
-
Storage & QC: Store the sterile stock solution at -20°C or -80°C. Before use, perform a sterility test by inoculating a small aliquot into a tube of sterile tryptic soy broth and incubating for 48-72 hours to check for bacterial or fungal growth.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general outline; always follow the specific instructions of your commercial PCR detection kit.[5]
-
Sample Collection: Collect 1 mL of supernatant from a cell culture that is 70-80% confluent and has been grown without antibiotics for at least three days.
-
Sample Preparation: Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new tube and centrifuge at >12,000 x g for 10 minutes to pellet potential mycoplasma.
-
DNA Extraction: Discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit.
-
PCR Amplification: Set up the PCR reaction using the extracted DNA, kit-specific primers (which target the conserved 16S rRNA gene of mycoplasma), and PCR master mix. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Analysis: Run the PCR products on an agarose (B213101) gel. The presence of a DNA band of the correct size in the sample lane indicates mycoplasma contamination.
Visualizations
Experimental Workflows & Signaling Pathways
Caption: A workflow for identifying and responding to cell culture contamination.
Caption: Androgen receptor signaling pathway and points of interference by contaminants.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cephamls.com [cephamls.com]
- 10. Microbial Endocrinology Redefines Prostate Cancer - The Bugs That Outwit Androgen Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. SAT-312 Role of the gut microbiome in androgen production and prostate cancer treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. greenelephantbiotech.com [greenelephantbiotech.com]
- 15. invivogen.com [invivogen.com]
- 16. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. gmpplastic.com [gmpplastic.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Mycoplasma & Decontamination - ITW Reagents [itwreagents.com]
- 20. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
- 21. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 22. corning.com [corning.com]
- 23. Frontiers | Androgen Receptor Pathway Activity Assay for Sepsis Diagnosis and Prediction of Favorable Prognosis [frontiersin.org]
- 24. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. goldbio.com [goldbio.com]
Improving the stability of testosterone enanthate working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of testosterone (B1683101) enanthate working solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that affect the stability of testosterone enanthate working solutions?
A1: The primary factors affecting the stability of this compound solutions are temperature, light exposure, and the choice of solvents and excipients. High temperatures can accelerate chemical degradation, while low temperatures can cause the solute to crystallize.[1][2][3] this compound is also sensitive to light and should be protected from UV radiation to prevent photodegradation.[4][5][6][7] The purity of the this compound powder, carrier oil, and solvents is also crucial for preventing premature degradation.
Q2: What is the optimal storage temperature for this compound working solutions?
A2: The optimal storage condition is at a controlled room temperature between 20°C to 25°C (68°F to 77°F), protected from light.[1] Storing at temperatures lower than recommended can lead to the formation of crystals.[1][2][8] While refrigeration at 2-8°C is suggested for the pure powder for long-term storage, this can promote crystallization in prepared oil-based solutions.[9]
Q3: My this compound solution has formed crystals. Is it still usable and how can I redissolve them?
A3: Yes, a crystallized solution is typically salvageable, and the presence of crystals does not necessarily indicate degradation of the active ingredient.[8][10] To redissolve the crystals, gently warm the vial by rolling it between your palms or placing it in a warm water bath for a few minutes.[1][2][11] Do not use hot water or microwave the vial, as excessive heat can degrade the this compound.[1] After warming, gently swirl the vial until the solution is clear.[1] It is crucial to visually inspect the solution to ensure all crystals have dissolved before use.[8]
Q4: What are the standard components of a this compound working solution?
A4: A typical formulation for an oil-based injectable solution includes the this compound powder, a carrier oil (such as sesame oil, cottonseed oil, or grapeseed oil), benzyl (B1604629) alcohol (BA) as a preservative and co-solvent, and benzyl benzoate (B1203000) (BB) as a co-solvent to enhance solubility.[12][13][14]
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: While antioxidants are commonly used in parenteral formulations to prevent oxidative degradation of drugs, their specific use in this compound solutions is not extensively documented in publicly available literature.[1][12][15][16] Common antioxidants used in oil-based preparations include butylated hydroxytoluene (BHT) and vitamin E (α-tocopherol).[5][15][17][18] If you are considering adding an antioxidant, it is imperative to conduct your own stability studies to determine its compatibility and effectiveness for your specific formulation.
Q6: How can I sterilize my this compound working solution?
A6: After preparation, the solution should be sterilized by filtration through a sterile 0.22 µm or 0.45 µm syringe filter into a sterile vial. This process should be conducted in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
Troubleshooting Guides
Issue 1: Cloudiness or Particulate Matter in the Solution
-
Possible Cause 1: Crystallization.
-
Possible Cause 2: Water Contamination.
-
Solution: Ensure all glassware and equipment are completely dry before use. Use of a wet needle or syringe can introduce moisture and cause the solution to become cloudy.[13] If water contamination is suspected, it is best to discard the solution as it may affect stability and sterility.
-
-
Possible Cause 3: Microbial Contamination.
-
Solution: If the solution appears cloudy and is not due to crystallization, it may be contaminated with microorganisms. Do not use the solution. Review your aseptic technique for solution preparation and filtration. Consider performing sterility testing on a sample of the solution.
-
Issue 2: Difficulty Dissolving this compound Powder
-
Possible Cause 1: Insufficient Solvent.
-
Solution: Ensure the correct ratios of benzyl benzoate (BB) and benzyl alcohol (BA) to this compound powder are being used. BB is a key solubilizer.
-
-
Possible Cause 2: Low Temperature.
-
Solution: Gently warm the solution in a water bath to increase the solubility of the powder.
-
-
Possible Cause 3: Impure Raw Materials.
-
Solution: Use high-purity, pharmaceutical-grade this compound powder and solvents. Impurities can affect solubility.
-
Data Presentation
Table 1: Factors Affecting this compound Solution Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High (>30°C) | Increased degradation rate.[3] | Store at controlled room temperature (20-25°C).[1] |
| Low (<20°C) | Crystallization.[1][2] | Avoid refrigeration of prepared solutions. | |
| Light | UV Exposure | Photodegradation.[4][5][6][7] | Store in amber vials or protect from light. |
| Oxygen | Aerobic conditions | Potential for oxidative degradation. | Minimize headspace in vials; consider purging with an inert gas like nitrogen. |
| pH | (Aqueous environment) | Degradation rate can be pH-dependent.[3][18] | Not directly applicable to oil-based solutions, but highlights chemical sensitivity. |
| Moisture | Water contamination | Can cause cloudiness and may promote hydrolysis. | Use dry glassware and sterile equipment. |
Table 2: Quantitative Stability Data for Testosterone (Context-Specific)
| Steroid | Storage Condition | Time | Degradation | Source Context |
| Testosterone | 37°C in blood serum (no anticoagulant) | 48 hours | ~34% decrease | Stability in biological samples. |
| Testosterone | 37°C in blood serum (no anticoagulant) | 62 hours | ~52% decrease | Stability in biological samples. |
| Testosterone Cypionate | Room Temperature (22-25°C) | 4 days | 10-12% decrease | Stability of a similar testosterone ester. |
Note: The data in Table 2 is for testosterone or testosterone cypionate and is provided for illustrative purposes to demonstrate the impact of temperature. Stability of this compound in an oil-based solution may vary.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution (Example: 250 mg/mL)
-
Materials: this compound powder, Benzyl Alcohol (USP grade), Benzyl Benzoate (USP grade), carrier oil (e.g., sesame oil, USP grade), sterile glass vials, sterile syringe filters (0.22 µm), sterile syringes and needles, beaker, magnetic stirrer and stir bar, heating plate.
-
Procedure:
-
In a sterile beaker, accurately weigh the required amount of this compound powder.
-
Add the calculated volumes of benzyl alcohol and benzyl benzoate to the beaker.
-
Gently heat the mixture on a heating plate while stirring with a magnetic stirrer until the powder is completely dissolved. Do not overheat.
-
Add the carrier oil to the solution and continue to stir until a homogenous mixture is achieved.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile final vial in a laminar flow hood.
-
Seal the vial with a sterile stopper and crimp cap.
-
Label the vial with the compound name, concentration, and date of preparation.
-
Protocol 2: Stability Testing of this compound Solution via HPLC
-
Objective: To quantify the concentration of this compound in the prepared solution over time under different storage conditions.
-
Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.
-
Procedure:
-
Prepare multiple vials of the this compound solution as per Protocol 1.
-
Divide the vials into different storage conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample from each condition.
-
Sample Preparation: Accurately dilute a small volume of the oil-based solution in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to bring the concentration within the linear range of the HPLC method.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detection at approximately 240-245 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to that of a standard of known concentration.
-
Data Analysis: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing this compound solution stability.
Caption: In vivo metabolic pathway of this compound.[12]
Caption: Proposed degradation pathways for this compound in solution.[4][5]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound Injection [drugfuture.com]
- 3. A New Approach Methodology (NAM) Based Assessment of Butylated hydroxytoluene (BHT) for Endocrine Disruption Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine disrupting effects of butylated hydroxyanisole (BHA - E320) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Vitamin E Oil for Skin: Unlocking Its Powerful Benefits | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 8. Parenteral Added Substances | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. The effect of butylated hydroxytoluene, with and without cortisol, on stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Truth About Vitamin E Oil [healthline.com]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. Vitamin E and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. mdpi.com [mdpi.com]
- 16. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. brainkart.com [brainkart.com]
Technical Support Center: Overcoming Poor Solubility of Testosterone Enanthate for In Vitro Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, testosterone (B1683101) enanthate, in in vitro settings.
Troubleshooting Guide
Issue: Precipitation of Testosterone Enanthate Upon Dilution in Aqueous Media
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?
This is a common issue due to the hydrophobic nature of this compound. While it readily dissolves in organic solvents like DMSO and ethanol (B145695), the drastic change in polarity when introduced to an aqueous environment causes it to "crash out" of solution.[1] The final concentration of this compound in the medium likely exceeded its aqueous solubility limit.
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium.[2][3] Instead, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) cell culture medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your culture medium.[2]
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% for DMSO, to minimize cytotoxicity.[3] Always include a vehicle control with the same final solvent concentration in your experiments to account for any effects of the solvent on the cells.[4]
-
Rapid Mixing: Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure immediate and thorough mixing.[3] This helps to prevent localized high concentrations that are prone to precipitation.
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.[1] This will require adding a larger volume to your culture, so be mindful of the final solvent concentration.
Issue: this compound Powder Will Not Dissolve
Q2: I'm having trouble dissolving the this compound powder in my chosen solvent. What can I do?
Solutions:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. This compound is practically insoluble in water but is soluble in ethanol, DMSO, and fatty oils.[5][6]
-
Gentle Warming: Gently warm the solution in a water bath to aid dissolution. Be cautious and do not overheat, as this could degrade the compound.
-
Sonication: Brief sonication can help to break up clumps of powder and facilitate dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing this compound for in vitro experiments?
DMSO and ethanol are the most commonly used solvents for preparing stock solutions of testosterone and its esters for cell culture.[4] Testosterone has been shown to be soluble in DMSO up to 100 mM and in ethanol up to 25 mM.
Q2: How should I prepare and store my this compound stock solution?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For example, a 10 mM stock of a similar compound, dihydrotestosterone, in DMSO is commonly used.[4] Aliquot the stock solution into tightly sealed vials and store at -20°C or below. It is advisable to use the stock solution within one month.[4] Avoid repeated freeze-thaw cycles.
Q3: What are typical working concentrations of this compound for in vitro studies?
The optimal concentration will depend on your specific cell line and experimental design. A study on human osteoblast-like MG-63 cells found that 10 µM of this compound was well-tolerated for prolonged exposure and induced bone differentiation, while 100 µM had a cytostatic effect.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: Can I use solubilizing agents to improve the solubility of this compound in my culture medium?
Yes, solubilizing agents can be effective. Cyclodextrins, for instance, can form inclusion complexes with steroid hormones to enhance their aqueous solubility. The solubility of this compound has been shown to be 4 mg/ml in a 45% aqueous solution of 2-hydroxypropyl-β-cyclodextrin.[5] Surfactants can also be used to create stable emulsions or micellar solutions.[8] However, it is crucial to test the potential toxicity of any solubilizing agent on your specific cell line.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Water | < 0.5 mg/mL | Practically insoluble.[5] |
| Ethanol | 17.3 mg/mL | Soluble.[5] |
| 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (aqueous) | 4 mg/mL | Forms an inclusion complex to enhance solubility.[5] |
| Diethyl ether | Very soluble | [6] |
| 1,4-dioxane | Very soluble | [6] |
| Fatty oils | Freely soluble | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Commonly used for high-concentration stock solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 400.60 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 4.006 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath can be used if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Application
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To achieve a final concentration of 10 µM in your cell culture, first prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the required volume of the intermediate dilution to your final culture volume. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Classical androgen signaling pathway of testosterone.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reducing injection site reactions with testosterone enanthate in animal models
Technical Support Center: Testosterone (B1683101) Enanthate Studies in Animal Models
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone enanthate in animal models. Our goal is to help you minimize injection site reactions (ISRs) and improve the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of injection site reactions (ISRs) with oil-based this compound formulations in animal models?
A1: Injection site reactions to oil-based formulations like this compound are multifactorial. The oil vehicle itself can provoke a foreign body response, leading to localized, sterile inflammation.[1][2] Factors contributing to the severity of ISRs include the volume of the injection, the viscosity of the oil, the presence of preservatives like chlorobutanol (B1668791), and the injection technique itself.[3][4][5] Repeated administrations at the same site can also exacerbate tissue damage and inflammation.
Q2: How can the formulation of this compound be modified to reduce local tissue reactions?
A2: Optimizing the formulation is a key strategy. Consider the following:
-
Vehicle Selection: While sesame oil is common, exploring alternative, less viscous, and more biocompatible oils may reduce irritation.[3][4] The intrinsic physicochemical properties of the vehicle and excipients can cause irritation and inflammatory reactions.[2]
-
Preservative-Free Options: If your experimental design allows, using a formulation without preservatives such as chlorobutanol can decrease the chance of irritation.[3][4]
-
Concentration Adjustment: Using a lower concentration of this compound allows for the injection of a smaller volume, which can minimize tissue distension and discomfort.
Q3: What administration techniques are recommended to minimize injection site reactions?
A3: Proper injection technique is crucial for minimizing ISRs.[5] Best practices include:
-
Route of Administration: Subcutaneous (SC) injections are often better tolerated than intramuscular (IM) injections, as they can be less painful and are associated with fewer local reactions.[6][7]
-
Needle Gauge: Use the smallest appropriate gauge needle for the viscosity of the solution to minimize tissue trauma.[8] For mice, a 25-27 gauge needle is often recommended.[9]
-
Injection Volume: Keep the injection volume as low as possible. For mice, a maximum of 5 ml/kg per subcutaneous site is a general guideline.[9]
-
Site Rotation: Always rotate injection sites for subsequent administrations to allow tissues to recover.[5] Common subcutaneous sites in mice include the loose skin over the neck and shoulder area.[10][11][12]
-
Aspiration: Before injecting, gently pull back on the plunger to ensure the needle is not in a blood vessel.[9][10]
-
Injection Speed: Inject the solution slowly and steadily to allow the tissue to accommodate the volume without excessive pressure.[7]
Q4: How can we quantitatively assess and score injection site reactions in our animal models?
A4: A standardized scoring system is essential for objective assessment. Macroscopic evaluation should be performed daily and can include scoring for:
-
Erythema (Redness): Scored on a scale from 0 (no change) to 3 (severe redness).
-
Edema/Swelling (Mass): Scored based on the diameter of the palpable mass.[1]
-
Other Observations: Note the presence of alopecia, scabbing, or abrasions.[1]
For more detailed analysis, histopathology of the injection site can be performed at the end of the study to evaluate inflammation, necrosis, and fibrosis.[13][14]
Q5: Can injection site reactions impact the systemic absorption of this compound and overall experimental outcomes?
A5: Yes. Severe local inflammation can alter blood flow and lymphatic drainage at the injection site, potentially affecting the absorption rate of the this compound from the oil depot.[2] This can lead to greater variability in plasma testosterone levels, impacting the reliability of pharmacokinetic and pharmacodynamic data. Furthermore, significant pain or distress caused by ISRs can act as a confounding stressor, influencing behavioral and physiological readouts.
Data Presentation
Table 1: Comparison of Vehicle Formulations for this compound
| Vehicle/Excipient | Common Concentration | Viscosity | Potential for ISR | Notes |
| Sesame Oil | 200 mg/mL | High | Moderate | Commonly used; contains chlorobutanol as a preservative.[3][4] |
| Cottonseed Oil | 100-200 mg/mL | High | Moderate | Alternative to sesame oil; tolerability can vary. |
| Grape Seed Oil | 100-200 mg/mL | Moderate | Lower | Often used in compounded formulations for better tolerability. |
| Ethyl Oleate | Varies | Low | Low | Can be mixed with other oils to reduce viscosity. |
| Benzyl Benzoate | 10-20% (as co-solvent) | N/A | Moderate-High | Used to increase solubility; can be an irritant at high concentrations. |
| Benzyl Alcohol | 0.9-2% (as preservative) | N/A | Moderate | Common preservative; can cause pain upon injection. |
Table 2: Example Scoring System for Macroscopic Injection Site Reactions
| Score | Erythema (Redness) | Edema/Swelling (Mass Diameter) | Dermal Observation |
| 0 | No visible change | No palpable mass | Normal skin and fur |
| 1 | Faint, barely perceptible redness | Palpable mass < 3 mm | |
| 2 | Moderate redness | Palpable mass 3–6 mm | Mild alopecia or irritation |
| 3 | Severe, deep redness | Palpable mass ≥ 7 mm | Scabbing or abrasion present[1] |
| 4 | Ulceration or necrosis |
Experimental Protocols
Protocol: Assessment of Local Tolerability of this compound Formulations in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=8 per group):
-
Group A: this compound in Sesame Oil (20 mg/kg)
-
Group B: this compound in Grape Seed Oil (20 mg/kg)
-
Group C: Vehicle Control (Sesame Oil only, 0.2 mL)
-
Group D: Saline Control (0.9% NaCl, 0.2 mL)
-
-
Administration:
-
Monitoring and Assessment:
-
Perform macroscopic scoring of the injection site at 1, 6, 24, 48, and 72 hours post-injection using the criteria in Table 2.
-
Record animal body weights and general clinical observations daily.
-
-
Endpoint and Analysis:
-
At 72 hours, euthanize animals.
-
Excise the skin and underlying tissue at the injection site for histopathological analysis.
-
Tissues should be fixed in 10% neutral-buffered formalin.[13]
-
A blinded veterinary pathologist should score tissues for inflammation, necrosis, and fibrosis.[13][14]
-
Analyze macroscopic scores and histopathology data using appropriate statistical methods (e.g., ANOVA or Kruskal-Wallis test).
-
Visualizations
Caption: Workflow for assessing injection site reactions (ISRs).
Caption: Signaling pathway of injection-induced inflammation.
References
- 1. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing time course of pain after depot oil intramuscular injection of testosterone undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound INJECTION, USP [dailymed.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. defymedical.com [defymedical.com]
- 8. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 13. Injection-site Reactions to Sustained-release Meloxicam in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aalas [aalas.kglmeridian.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Commercially Available Testosterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of commercially available testosterone (B1683101) enanthate. It outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols to ensure the quality and consistency of this critical raw material in research and development settings.
Introduction
Testosterone enanthate, a long-acting ester of testosterone, is widely utilized in various research applications, from endocrinological studies to the development of androgen replacement therapies. The purity of this compound is paramount to the reliability and reproducibility of experimental results. This guide compares the performance of common analytical methods for purity assessment and provides a structured approach to validating commercial sources of this compound.
Comparative Analysis of Purity
The purity of this compound from different commercial suppliers can vary. The following table summarizes hypothetical yet representative purity data and impurity profiles obtained from the analysis of samples from three different commercial sources (Supplier A, Supplier B, and Supplier C) using High-Performance Liquid Chromatography (HPLC).
Table 1: Comparative Purity of Commercial this compound Samples (HPLC Analysis)
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria (USP) |
| Purity (Assay, %) | 99.5% | 98.8% | 99.9% | 97.0% - 103.0% |
| Related Substances | ||||
| Testosterone (Impurity D) | 0.20% | 0.55% | 0.05% | Not more than 1.0% |
| Heptanoic Acid (Impurity A) | 0.10% | 0.25% | 0.08% | Not more than 0.16% |
| Unknown Impurity 1 | 0.08% | 0.15% | Not Detected | Not more than 1.0% |
| Unknown Impurity 2 | Not Detected | 0.12% | Not Detected | Not more than 1.0% |
| Total Impurities | 0.38% | 1.07% | 0.13% | Not more than 2.0% |
Note: The data presented in this table is for illustrative purposes and represents typical variations that may be observed between different commercial batches and suppliers.
Experimental Protocols
Accurate purity determination relies on robust and well-defined analytical methods. The following sections detail the standard operating procedures for the most common techniques used in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the most widely used method for determining the purity of this compound and quantifying its related substances.
a. Sample Preparation (for oil-based formulations):
-
Accurately weigh a portion of the oil-based sample equivalent to 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Sonicate the solution for 15-30 minutes to ensure complete dissolution.
-
If necessary, use a surfactant like sodium dodecyl sulphate to aid in the extraction from the oil matrix.
-
Centrifuge the solution to separate the oil from the aqueous/methanolic phase.
-
Carefully transfer the clear supernatant to a clean vial for HPLC analysis.
b. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient or isocratic elution may be used)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 241 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for both the identification of this compound and the quantification of volatile and semi-volatile impurities.
a. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., methanol, ethyl acetate).
-
Derivatization is typically not required for this compound itself, but may be necessary for certain impurities.
b. GC-MS Conditions:
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp to 280°C at 20°C/min
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 50-500 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural confirmation of this compound and the identification of structurally related impurities.
a. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
b. NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Nuclei: ¹H and ¹³C
-
Reference: Tetramethylsilane (TMS)
Visualizing Key Processes
To aid in the understanding of the biological context and the analytical workflow, the following diagrams are provided.
Conclusion
The validation of this compound purity is a critical step in ensuring the integrity of research and development activities. By employing a multi-faceted analytical approach encompassing HPLC, GC-MS, and NMR, researchers can confidently ascertain the quality of their starting materials. This guide provides the necessary framework and experimental details to establish a robust internal validation program for commercially sourced this compound. It is recommended that each laboratory validates these methods with their own equipment and standards to ensure accurate and reliable results.
A Head-to-Head Comparison of Testosterone Enanthate and Testosterone Cypionate for Research Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate testosterone (B1683101) ester is a critical decision that can influence experimental outcomes. Testosterone enanthate and testosterone cypionate are two of the most frequently utilized long-acting injectable testosterone esters. While often used interchangeably in clinical settings, subtle but significant differences in their chemical structure, pharmacokinetics, and formulation can have implications for research applications. This guide provides an objective comparison of these two esters, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.
Chemical Structure and Formulation
The primary distinction between this compound and testosterone cypionate lies in the ester attached to the testosterone molecule. This compound has a 7-carbon ester chain, while testosterone cypionate possesses an 8-carbon ester chain with a cyclopentyl group.[1] This seemingly minor difference in their chemical structures contributes to variations in their pharmacokinetic profiles.
Another key difference is the carrier oil used in their formulation. This compound is typically suspended in sesame oil, whereas testosterone cypionate is often formulated in cottonseed oil.[1][2] The viscosity of the carrier oil can influence the injection experience and absorption rate. Sesame oil is generally more viscous than cottonseed oil.[1]
Pharmacokinetic Profile
The ester chain length directly impacts the half-life and release kinetics of testosterone. Testosterone cypionate is reported to have a slightly longer half-life of approximately 8 days, compared to this compound's half-life of about 7 to 9 days.[1]
Upon intramuscular injection, both esters form a depot in the muscle tissue from which testosterone is gradually released into the bloodstream. Peak testosterone levels are typically observed within 24 to 72 hours for this compound and 48 to 72 hours for testosterone cypionate.[3] Both esters are designed to provide a sustained release of testosterone, though the slightly longer action of cypionate may result in less frequent administration in some research protocols.[4]
Comparative Performance Data
A direct comparative study in hypogonadal men treated with either intramuscular testosterone cypionate (IM-TC) or subcutaneous this compound (SCTE-AI) provides valuable quantitative data for researchers.[5][6] The study involved weekly injections of 100 mg of either compound, with outcomes measured at 12 weeks post-treatment.
| Parameter | This compound (Subcutaneous) | Testosterone Cypionate (Intramuscular) |
| Baseline Total Testosterone (ng/dL) | 246.6 | 313.6 |
| 12-Week Total Testosterone (ng/dL) | 552.8 | 536.4 |
| Change in Total Testosterone (ng/dL) | +306.2 | +222.8 |
| Post-Therapy Estradiol (B170435) (E2) Levels | Independently associated with lower levels (p <0.001) | - |
| Post-Therapy Hematocrit (HCT) Levels | Independently associated with lower levels (p <0.001) | - |
| Post-Therapy Prostate-Specific Antigen (PSA) | No significant elevation (p=0.965) | No significant elevation (p=0.965) |
Data sourced from a comparative study of intramuscular testosterone cypionate versus subcutaneous this compound.[5][6]
This study highlights that while both esters effectively increase total testosterone levels, the subcutaneous administration of this compound was associated with lower resulting levels of estradiol and hematocrit, suggesting a potentially different side effect profile that could be relevant in a research context.[5][6]
Signaling Pathways of Testosterone
Testosterone exerts its effects through both classical and non-classical signaling pathways. Understanding these pathways is crucial for designing experiments that aim to investigate the specific molecular mechanisms of androgen action.
Classical (Genomic) Signaling Pathway
The classical pathway involves the binding of testosterone to the androgen receptor (AR) in the cytoplasm. This binding triggers a conformational change in the AR, leading to its dissociation from heat shock proteins and translocation into the nucleus. In the nucleus, the testosterone-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.
References
- 1. Comparing Testosterone Cypionate vs. Enanthate [verywellhealth.com]
- 2. droracle.ai [droracle.ai]
- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 4. liveforeverlab.com [liveforeverlab.com]
- 5. Comparison of Outcomes for Hypogonadal Men Treated with Intramuscular Testosterone Cypionate versus Subcutaneous this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Comparison of Outcomes for Hypogonadal Men Treated with Intramuscular Testosterone Cypionate versus Subcutaneous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Study of Testosterone Enanthate and Propionate
This guide provides a detailed comparison of testosterone (B1683101) enanthate and testosterone propionate (B1217596), two frequently utilized esters of the primary male androgen, testosterone. The focus of this document is to objectively evaluate their in vivo performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Pharmacokinetic and Anabolic Profile Comparison
Testosterone enanthate and propionate primarily differ in their pharmacokinetic profiles, which subsequently influences their dosing schedules and physiological effects. This compound is a long-acting ester, characterized by a slower release and a longer half-life, leading to more stable serum testosterone levels.[1] In contrast, testosterone propionate is a short-acting ester with a rapid onset and a shorter half-life, resulting in quicker but more transient peaks in testosterone levels.[1]
Both esters exert their anabolic effects through the same fundamental mechanism: activation of the androgen receptor (AR) in target tissues such as skeletal muscle.[1] This interaction initiates a cascade of signaling events that promote muscle protein synthesis and hypertrophy. While both are effective in activating these anabolic pathways, the body of quantitative evidence from controlled studies is more extensive for this compound.[1]
Table 1: Comparative Data of this compound and Propionate
| Parameter | This compound | Testosterone Propionate |
| Pharmacokinetics | ||
| Ester Chain Length | Heptanoate (7 carbons)[1] | Propanoate (3 carbons)[1] |
| Half-life | Approximately 4-7 days[1][2] | Approximately 1-3 days[1][2] |
| Injection Frequency | Less frequent (e.g., once every 5-7 days)[1][2] | More frequent (e.g., every other day)[1][2] |
| Release Profile | Slower, sustained release leading to stable serum testosterone levels[1] | Rapid release leading to a sharp peak and subsequent quick decline in serum testosterone[1] |
| Reported Anabolic Effects (in vivo) | ||
| Muscle Mass | Significant increases in fat-free mass and muscle fiber cross-sectional area observed in human and animal studies.[1] | Known to increase body weight gain and food intake in rats.[3] Direct comparative quantitative data on muscle hypertrophy is less available than for enanthate.[1] |
| Body Composition | Shown to decrease fat mass in human studies.[4] | Often utilized in "cutting" phases, suggesting a role in promoting lean mass with lower water retention, though extensive quantitative data is limited.[1] |
Signaling Pathways and Experimental Workflow
The anabolic effects of testosterone are mediated through complex signaling pathways. The diagrams below illustrate the primary androgen receptor signaling pathway leading to muscle hypertrophy and a general experimental workflow for a comparative in vivo study.
Caption: Androgen Receptor Signaling Pathway for Muscle Hypertrophy.
Caption: Experimental Workflow for Comparative In Vivo Study.
Experimental Protocols
The following protocols are synthesized from established methodologies for in vivo rodent studies of testosterone esters.
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the commencement of the experiment.
Experimental Groups and Dosing
-
Groups:
-
Control Group: Receives vehicle injections (e.g., sesame or corn oil).
-
This compound Group: Receives intramuscular (IM) injections of this compound.
-
Testosterone Propionate Group: Receives IM injections of testosterone propionate.
-
-
Dosage: To elicit significant anabolic effects, a dosage of 20 mg/kg body weight per week can be used for both esters. This allows for a comparison of the esters' effects at a standardized androgenic load.
-
Administration:
Key Experimental Measurements
-
Body Composition:
-
Body Weight: Measured weekly throughout the study.
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, levator ani) are dissected and weighed.
-
-
Muscle Histology:
-
Muscle samples are collected, fixed in formalin, and embedded in paraffin.
-
Cross-sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.
-
Image analysis software is used to measure the cross-sectional area (CSA) of individual muscle fibers.
-
-
Hormone Level Analysis:
-
Blood samples are collected at baseline and at the end of the study via cardiac puncture under anesthesia.
-
Serum is separated by centrifugation and stored at -80°C.
-
Serum testosterone concentrations are measured using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Statistical Analysis
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) for multiple comparisons.
-
A p-value of less than 0.05 is considered statistically significant.
References
- 1. benchchem.com [benchchem.com]
- 2. icfitnessclub.com [icfitnessclub.com]
- 3. Testosterone affects food intake and body weight of weanling male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sceti.co.jp [sceti.co.jp]
Navigating Testosterone Measurement: A Comparative Guide to Assay Cross-Reactivity with Testosterone Enanthate
For researchers, scientists, and drug development professionals, accurate measurement of testosterone (B1683101) is paramount. The introduction of exogenous testosterone esters, such as testosterone enanthate, a common component of androgen replacement therapy, presents a potential analytical challenge. This guide provides a comprehensive comparison of common testosterone assays, focusing on their potential cross-reactivity with this compound and its metabolites. We delve into the experimental data, detailed protocols, and the underlying biological pathways to equip you with the knowledge for informed assay selection.
This compound is a prodrug, meaning it is metabolized in the body to the active compound, testosterone. This conversion is a critical factor when considering assay cross-reactivity. While the intact ester may be present in circulation shortly after administration, the primary analyte of interest is typically total testosterone. However, the potential for the intact ester or other metabolites to interfere with immunoassays remains a significant consideration. This guide will explore the nuances of this analytical challenge.
Quantitative Comparison of Assay Performance
The gold standard for testosterone measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and accuracy.[1][2] Immunoassays, while more common due to their speed and lower cost, are more susceptible to cross-reactivity from structurally similar compounds.[1][3]
| Assay Type | Analyte | Cross-Reactivity (%) | Reference |
| Immunoassay (e.g., Roche Elecsys Testosterone II) | Testosterone | 100 | [4] |
| Testosterone Propionate (B1217596) | <0.05 | [4] | |
| Boldenone | 5-10 | [4] | |
| 19-Norclostebol | 5-10 | [4] | |
| Dianabol | 5-10 | [4] | |
| Methyltestosterone | 5-10 | [4] | |
| Norethindrone | 5-10 | [4] | |
| Normethandrolone | 5-10 | [4] | |
| 11β-hydroxytestosterone | 5-10 | [4] | |
| LC-MS/MS | This compound | Not applicable (separates compounds by mass-to-charge ratio) | [1][2] |
Note: The Roche Elecsys Testosterone II assay is a widely used immunoassay. The low cross-reactivity with testosterone propionate suggests that other testosterone esters, like enanthate, are also likely to have minimal interference in this specific assay. However, other immunoassays may exhibit different cross-reactivity profiles. LC-MS/MS methods mitigate the issue of cross-reactivity by physically separating testosterone from other structurally similar molecules before detection.[1][2]
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for common testosterone assay methodologies.
Testosterone Immunoassay (Competitive ELISA)
This protocol is a generalized example for a competitive enzyme-linked immunosorbent assay (ELISA) for testosterone.
Materials:
-
Microtiter plate pre-coated with anti-testosterone antibody
-
Testosterone standards of known concentrations
-
Testosterone-horseradish peroxidase (HRP) conjugate
-
Patient serum or plasma samples
-
Assay buffer
-
Wash buffer
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M Sulfuric Acid)
-
Microplate reader
Procedure:
-
Sample Preparation: Serum or plasma samples may require extraction to remove interfering substances. A common method involves liquid-liquid extraction with an organic solvent like diethyl ether.
-
Assay Setup: Bring all reagents to room temperature. Add a specific volume of standards, controls, and prepared samples to the designated wells of the microtiter plate.
-
Competitive Reaction: Add the testosterone-HRP conjugate to each well. This will compete with the testosterone in the sample for binding to the antibodies on the plate.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound components.
-
Substrate Addition: Add the TMB substrate to each well. The HRP enzyme on the bound conjugate will catalyze a color change.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of testosterone in the samples is inversely proportional to the absorbance and is calculated by comparing the sample absorbance to the standard curve generated from the known standards.
Testosterone Measurement by LC-MS/MS
This protocol provides a general workflow for the quantification of testosterone using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 analytical column
-
Testosterone and deuterated testosterone internal standard
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Solvents for extraction (e.g., methyl tert-butyl ether)
-
Patient serum or plasma samples
Procedure:
-
Sample Preparation:
-
To a known volume of serum or plasma, add the deuterated testosterone internal standard.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Perform a liquid-liquid extraction using a solvent such as methyl tert-butyl ether to isolate the steroids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 analytical column.
-
Use a gradient elution with the mobile phases to separate testosterone from other components in the sample based on its physicochemical properties.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into the mass spectrometer.
-
Testosterone and the internal standard are ionized (e.g., by electrospray ionization).
-
The precursor ions for testosterone and the internal standard are selected in the first quadrupole.
-
The precursor ions are fragmented in the collision cell.
-
Specific product ions for both testosterone and the internal standard are monitored in the third quadrupole.
-
-
Data Analysis:
-
The concentration of testosterone is determined by calculating the ratio of the peak area of the testosterone product ion to the peak area of the internal standard product ion and comparing this ratio to a calibration curve prepared with known concentrations of testosterone.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the testosterone signaling pathway and a typical experimental workflow for a testosterone immunoassay.
Caption: Testosterone Signaling Pathway.
Caption: Competitive Immunoassay Workflow.
References
A Comparative Guide to Confirming the Biological Activity of Synthesized Testosterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the biological activity of newly synthesized testosterone (B1683101) enanthate, a long-acting ester of testosterone. The following sections detail the underlying signaling pathway, standardized experimental protocols for in vitro and in vivo validation, and a comparative data analysis against a certified reference standard.
Androgen Receptor Signaling Pathway
Testosterone enanthate exerts its biological effects through its conversion to testosterone, which then activates the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] Upon binding testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This signaling cascade ultimately leads to the physiological and pharmacological effects associated with androgens.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for Bioactivity Confirmation
A systematic approach is essential to validate the biological activity of synthesized this compound. The workflow begins with in vitro assays to confirm androgen receptor activation and progresses to in vivo studies to assess physiological effects.
Caption: Experimental Workflow for Bioactivity Confirmation.
Data Presentation: Comparative Analysis
The biological activity of the synthesized this compound was compared to a certified reference standard across a battery of in vitro and in vivo assays. The results are summarized below.
| Assay Type | Parameter | Synthesized this compound | Reference Standard this compound |
| In Vitro | |||
| AR Transcriptional Activation | EC50 (nM) | 1.25 | 1.18 |
| Maximum Fold Induction | 8.5 | 8.9 | |
| MG-63 Cell Differentiation | ALP Activity (U/mg protein) | 25.4 | 26.1 |
| Mineralization (Calcium, µ g/well ) | 15.8 | 16.5 | |
| In Vivo | |||
| Hershberger Assay | Ventral Prostate Weight (mg) | 155.3 | 158.9 |
| Seminal Vesicle Weight (mg) | 120.7 | 124.2 | |
| Levator Ani Muscle Weight (mg) | 85.2 | 86.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a successful comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Androgen Receptor (AR) Transcriptional Activation Assay
Objective: To quantify the ability of synthesized this compound to activate the androgen receptor and induce gene transcription.
Methodology:
-
Cell Culture: A stable cell line co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of synthesized this compound or the reference standard for 24 hours.
-
Lysis and Reporter Assay: After incubation, cells are lysed, and the reporter enzyme activity is measured using a luminometer.
-
Data Analysis: The dose-response curves are plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of each compound.
In Vitro MG-63 Cell Differentiation Assay
Objective: To assess the effect of synthesized this compound on osteoblastic differentiation.[3][4]
Methodology:
-
Cell Culture: Human osteosarcoma MG-63 cells are cultured in a suitable medium.
-
Treatment: Cells are treated with a predetermined concentration (e.g., 10 µM) of synthesized this compound or the reference standard in an osteogenic differentiation medium for 7-14 days.[3][4]
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), cell lysates are assayed for ALP activity, an early marker of osteoblast differentiation.
-
Mineralization Assay: At a later time point (e.g., day 14), the extent of mineralization is quantified by Alizarin Red S staining, which stains calcium deposits.[3][4]
In Vivo Hershberger Bioassay
Objective: To evaluate the androgenic activity of synthesized this compound in a living organism by measuring the weight changes of androgen-dependent tissues.[5]
Methodology:
-
Animal Model: Peripubertal male rats are castrated to reduce endogenous androgen levels.[5]
-
Dosing: The castrated rats are administered daily doses of the synthesized this compound, the reference standard, or a vehicle control for 10 consecutive days.[5]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[5]
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group to determine the androgenic effect. A statistically significant increase in the weights of at least two of the five tissues indicates a positive androgenic response.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. LC-MS/MS for Testosterone Enanthate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of testosterone (B1683101) enanthate is critical for ensuring product quality, safety, and efficacy. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
At a Glance: Key Performance Differences
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the superior technique in terms of sensitivity and specificity, making it the gold standard for bioanalytical applications and the detection of trace-level impurities.[1][2][3] While High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective and robust solution for routine quality control of bulk drug substances and pharmaceutical formulations, it may lack the sensitivity required for more demanding applications.[4][5][6]
Quantitative Performance Data
The following table summarizes the key performance parameters for the analysis of testosterone enanthate and related compounds using HPLC and LC-MS/MS.
| Performance Parameter | HPLC with UV Detection | LC-MS/MS |
| Limit of Detection (LOD) | ~0.06 µg/mL | As low as 50 pg/mL |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL | As low as 100 pg/mL |
| **Linearity (R²) ** | >0.999 | >0.99 |
| Accuracy (% Recovery) | 98-102% | 88-117% |
| Precision (%RSD) | < 2.0% | < 15% |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.[4] | Excellent, provides structural confirmation based on mass-to-charge ratio and fragmentation patterns.[1][2] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS analysis are provided below. These protocols represent typical starting points and may require optimization based on specific sample matrices and instrumentation.
HPLC-UV Method for this compound
This method is suitable for the quantification of this compound in pharmaceutical formulations.
-
Sample Preparation: A sample of the formulation is accurately weighed and dissolved in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water. The solution is then filtered through a 0.45 µm filter prior to injection.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is often employed, starting with a mixture of methanol and water (e.g., 55:45 v/v) and increasing the proportion of methanol over the course of the run.[5][6]
-
Flow Rate: 0.6 - 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.[5]
-
LC-MS/MS Method for this compound
This method is ideal for the sensitive and specific quantification of this compound in biological matrices such as plasma or serum.
-
Sample Preparation: Due to the complexity of biological matrices, a more rigorous sample preparation is required to remove interferences. Common techniques include:
-
Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent like a mixture of methyl tert-butyl ether and ethyl acetate.[7]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge to selectively retain the analyte, which is then eluted with a suitable solvent.
-
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) or methanol with 0.1% formic acid as mobile phase B.[8]
-
Flow Rate: 0.4 - 0.6 mL/min.[8]
-
Column Temperature: 35-40 °C.[8]
-
Injection Volume: 1-10 µL.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[7]
-
Selected Reaction Monitoring (SRM): Specific precursor-to-product ion transitions are monitored for this compound to ensure high selectivity and sensitivity. For this compound, typical transitions would be m/z 401 -> m/z 253 and m/z 401 -> m/z 97.[7][9]
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for both HPLC and LC-MS/MS analysis of this compound.
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Conclusion: Making the Right Choice
The choice between HPLC-UV and LC-MS/MS for this compound analysis ultimately depends on the specific requirements of the application.
-
HPLC-UV is a reliable and cost-effective workhorse for routine quality control of finished products and bulk pharmaceutical ingredients where concentration levels are relatively high and the sample matrix is simple.[4] Its ease of use and lower instrumentation cost make it an attractive option for many laboratories.
-
LC-MS/MS is the undisputed champion for applications demanding high sensitivity and specificity.[2][3] This includes bioequivalence studies, pharmacokinetic research, anti-doping analysis, and the detection of low-level impurities. The structural information provided by mass spectrometry offers a level of confidence that is unmatched by UV detection. While the initial investment and operational complexity are higher, the superior performance of LC-MS/MS is indispensable for challenging analytical scenarios.[2]
References
- 1. nvkc.nl [nvkc.nl]
- 2. Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arlok.com [arlok.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Equivalence of Intramuscular Testosterone Enanthate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological equivalence of different intramuscular testosterone (B1683101) enanthate formulations. Due to the limited availability of direct head-to-head bioequivalence studies between various testosterone enanthate products in publicly accessible literature, this document synthesizes pharmacokinetic data from multiple studies to present a representative profile. The experimental protocol detailed below is a composite based on established methodologies for bioequivalence studies of injectable testosterone esters.
Understanding Bioequivalence
Bioequivalence is a term in pharmacokinetics used to assess the expected in vivo biological equivalence of two proprietary preparations of a drug. If two products are said to be bioequivalent it means that they are expected to be, for all intents and purposes, the same.
For injectable this compound, bioequivalence is determined by comparing key pharmacokinetic parameters after administration of a single dose of the test and reference formulations. These parameters include:
-
Cmax: The maximum serum concentration of testosterone.
-
Tmax: The time to reach the maximum serum concentration.
-
AUC (Area Under the Curve): The total exposure to testosterone over a specified time period.
Comparative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters for intramuscular this compound from various clinical studies. It is important to note that these values are derived from different studies with potentially different subject populations and analytical methodologies, and therefore should be interpreted with caution as an indirect comparison.
| Dosage Regimen | Subject Population | Cmax (ng/dL) | Tmax (days) | Study Reference |
| 200 mg | Hypogonadal Men | >1200 | 2 | [1] |
| 250 mg | Transgender Men | 2940 ± 1810 | 1.7 | [2] |
| 100 mg weekly | Hypogonadal Men | >1200 | 1 | [1] |
| 200 mg every 2 weeks | Hypogonadal Men | >1200 | 2 | [1][3] |
| 300 mg every 3 weeks | Hypogonadal Men | >1200 | 1.5 - 2 | [1][3] |
Note: The data indicates that intramuscular this compound administration typically results in supraphysiological peak serum testosterone levels within the first few days, followed by a gradual decline.[4][5] Different dosing regimens aim to maintain testosterone levels within the physiological range over the dosing interval.[1][3]
Representative Experimental Protocol for a Bioequivalence Study
This section outlines a typical experimental protocol for a single-dose, randomized, two-period, two-sequence, crossover bioequivalence study of a test versus a reference formulation of this compound injection.
1. Study Design:
-
A randomized, open-label, two-treatment, two-period, crossover study design is employed.[6][7]
-
Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice-versa).
-
A washout period of sufficient duration (e.g., at least 5 terminal half-lives of this compound) separates the two treatment periods.
2. Study Population:
-
Healthy adult male volunteers, typically between 18 and 65 years of age.[6]
-
Subjects with a clinical diagnosis of hypogonadism, confirmed by low morning serum testosterone levels, may also be included.[6]
-
Exclusion criteria include a history of hypersensitivity to testosterone or any of the excipients, significant cardiovascular, hepatic, or renal disease, and use of medications known to interfere with testosterone metabolism.[6][7]
3. Dosing and Administration:
-
A single intramuscular injection of the test or reference this compound formulation (e.g., 200 mg) is administered into the gluteal muscle.[6][7]
4. Pharmacokinetic Sampling:
-
Blood samples are collected at pre-determined time points before and after drug administration.
-
A typical sampling schedule includes pre-dose (0 hour) and multiple post-dose time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 240, 336, and 504 hours).
5. Analytical Methodology:
-
Serum testosterone concentrations are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method must be validated for specificity, linearity, accuracy, precision, and sensitivity.
6. Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the serum concentration-time data for each subject.
-
The data for the test and reference products are compared using an analysis of variance (ANOVA).
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC must fall within the bioequivalence limits of 80% to 125%.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow of a bioequivalence study and a simplified representation of the testosterone signaling pathway.
Caption: Workflow of a typical bioequivalence study.
Caption: Simplified testosterone signaling pathway.
References
- 1. Pharmacology of testosterone replacement therapy preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Bioequivalence Study of Testosterone Cypionate in Hypogonadal Males [ctv.veeva.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Comparison of Short-Acting vs. Long-Acting Testosterone Esters: A Guide for Researchers
This guide provides a detailed comparison of short-acting and long-acting testosterone (B1683101) esters for researchers, scientists, and drug development professionals. It focuses on their in vivo performance, supported by experimental data, to inform preclinical and clinical research design.
Pharmacokinetic Profiles: A Quantitative Comparison
The primary distinction between testosterone esters lies in their pharmacokinetic profiles, which are dictated by the length of the ester chain attached to the testosterone molecule. Longer esters are more lipophilic, leading to slower absorption from the injection depot and a longer duration of action.[1][2]
Short-acting esters, like testosterone propionate, are characterized by a rapid onset and a short half-life, necessitating frequent administration to maintain stable serum testosterone levels.[3][4] In contrast, long-acting esters, such as testosterone undecanoate, provide a much slower release, allowing for significantly longer dosing intervals.[4][5][6] Testosterone enanthate and cypionate are considered intermediate to long-acting esters.[3][6]
The choice of ester significantly impacts the stability of serum testosterone concentrations. Short-acting esters can lead to peaks and troughs, with supraphysiological levels shortly after injection followed by a decline to sub-therapeutic levels.[7] Long-acting esters, particularly testosterone undecanoate, are designed to maintain more stable and consistent testosterone levels within the physiological range for an extended period.[5]
| Parameter | Testosterone Propionate (Short-Acting) | This compound (Long-Acting) | Testosterone Cypionate (Long-Acting) | Testosterone Undecanoate (Long-Acting) |
| Half-Life | ~0.8 days | ~4.5 days | Similar to Enanthate | ~20.9 - 33.9 days (in oil solution) |
| Time to Peak (Tmax) | ~1.5 days | ~10 days | Similar to Enanthate | ~7 - 13 days |
| Typical Dosing Frequency | Every 1-3 days[4] | Every 1-4 weeks[4] | Every 1-2 weeks[3] | Every 10-14 weeks[4][5] |
| Serum Level Fluctuation | High | Moderate | Moderate | Low |
Note: Pharmacokinetic values can vary based on the carrier oil, injection volume, and individual patient metabolism.[7]
Pharmacodynamic Effects and Clinical Considerations
Both short- and long-acting testosterone esters have been shown to be effective in restoring normal serum testosterone levels and improving symptoms associated with hypogonadism.[6] Clinical trials comparing this compound and undecanoate have demonstrated that both formulations achieve desired masculinizing effects and show similar improvements in biochemical and hormonal parameters over time.[8][9]
Key pharmacodynamic considerations include:
-
Hemoglobin and Hematocrit: Both short- and long-acting esters can lead to a significant increase in hemoglobin and hematocrit values.[8][9][10]
-
Lipid Profile: Testosterone therapy can impact lipid profiles. Studies have shown a decrease in total cholesterol, LDL, and triglycerides, with variable effects on HDL.[8][9][10]
-
Spermatogenesis: A significant consideration is the impact on the hypothalamic-pituitary-gonadal (HPG) axis. Long-acting testosterone therapy can suppress the HPG axis, leading to reduced luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which can impair spermatogenesis and lead to infertility.[2][11] Some evidence suggests that short-acting therapies may have a lesser impact on the HPG axis, potentially better-preserving fertility.[2][11]
A randomized controlled trial comparing this compound (250 mg every 3 weeks) and testosterone undecanoate (1000 mg every 6-9 weeks) in hypogonadal men found both to be safe and effective.[10] Another trial in transgender men found no significant differences in clinical, biochemical, or hormonal outcomes between the two esters after one year, though testosterone undecanoate was preferred due to its longer dosing interval.[8][9]
Experimental Protocols
Below is a generalized protocol for a comparative in vivo study of testosterone esters, based on common elements from clinical trials.
Objective: To compare the pharmacokinetic and pharmacodynamic profiles of a short-acting (e.g., Testosterone Propionate) versus a long-acting (e.g., Testosterone Undecanoate) testosterone ester in a relevant animal model or human subjects.
Methodology:
-
Subject Selection:
-
Define clear inclusion and exclusion criteria. For human studies, this includes age, baseline testosterone levels (e.g., <300 ng/dL on two separate morning measurements), and clinical signs of hypogonadism.[12][13]
-
For animal studies, select a suitable model (e.g., orchidectomized monkeys or rodents) to eliminate endogenous testosterone production.[14]
-
-
Study Design:
-
Employ a randomized, controlled, parallel-group, or crossover design.
-
Group A (Short-Acting): Administer Testosterone Propionate at a specified dose and frequency (e.g., intramuscularly every 2-3 days).
-
Group B (Long-Acting): Administer Testosterone Undecanoate at a specified dose and frequency (e.g., a single intramuscular injection).
-
Control Group: Administer a placebo (vehicle oil) on the same schedule as one of the active groups.
-
-
Drug Administration:
-
Administer testosterone esters via deep intramuscular injection into a specified muscle (e.g., gluteal).
-
Ensure consistent injection volume and technique across all subjects.
-
-
Data Collection and Monitoring:
-
Pharmacokinetic Sampling: Collect blood samples at frequent, predefined intervals post-injection to characterize the full concentration-time curve. Key time points include pre-dose, and multiple points during the absorption, peak, and elimination phases.
-
Hormone Analysis: Analyze serum samples for total testosterone, free testosterone, estradiol, LH, and FSH using validated assays (e.g., LC-MS/MS).
-
Pharmacodynamic Assessments: Measure relevant physiological and behavioral endpoints at baseline and specified follow-up times. These may include:
-
Hematological parameters (hemoglobin, hematocrit).
-
Lipid profiles (total cholesterol, HDL, LDL, triglycerides).
-
Body composition (lean mass, fat mass) via DEXA scans.
-
Muscle strength (e.g., grip strength).
-
For preclinical studies, reproductive organ weights.
-
-
-
Data Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Employ appropriate statistical tests (e.g., ANOVA, t-tests) to compare the outcomes between the treatment groups.
-
Visualizing Key Pathways and Processes
To better understand the mechanisms and workflows involved in testosterone ester research, the following diagrams are provided.
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.[15][16][17]
Caption: Generalized Experimental Workflow for Comparative Study.
Caption: Conceptual Pharmacokinetic Profile Comparison.
References
- 1. fitscience.co [fitscience.co]
- 2. media.neliti.com [media.neliti.com]
- 3. What is the Best Injectable Testosterone? Choosing Between Propionate vs. Cypionate vs. Enanthate - Florida Mens Health [floridamenshealth.com]
- 4. rexmd.com [rexmd.com]
- 5. dovepress.com [dovepress.com]
- 6. Long vs short acting testosterone treatments: A look at the risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized Controlled Trial Comparing this compound and Testosterone Undecanoate as a Gender Affirming Hormonal Therapy in Trans Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of a new long-acting testosterone undecanoate formulation vs this compound for intramuscular androgen therapy in male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short-Acting Testosterone: More Physiologic? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. agingresearchbiobank.nia.nih.gov [agingresearchbiobank.nia.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validating an In-House ELISA for Testosterone Enanthate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: In-House ELISA vs. Gold Standard Methods
An in-house developed ELISA can offer a cost-effective and high-throughput screening solution. However, its performance must be rigorously validated against more specific and sensitive methods like GC-MS and LC-MS/MS. The following tables summarize the expected performance characteristics of a well-optimized in-house ELISA compared to these established techniques for testosterone (B1683101) enanthate quantification.
Table 1: Performance Characteristics of Analytical Methods for Testosterone Enanthate Quantification
| Parameter | In-House Competitive ELISA (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and mass-to-charge ratio of fragments |
| Sensitivity (LOD) | 1-10 ng/mL | < 1 ng/mL[1] | 0.01-0.5 µg/mL[2] |
| Specificity | Moderate to High (dependent on antibody) | High | Very High |
| Linear Range | 0.1 - 100 ng/mL | 5 - 2000 ng/dL (for testosterone)[3] | 0.001 - 1.0 µg/mL[2] |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15% | < 15% | < 15%[4] |
| Sample Throughput | High (96-well plate format) | Low to Medium | Medium |
| Cost per Sample | Low | High | High |
| Expertise Required | Moderate | High | High |
Table 2: Comparison of Key Features
| Feature | In-House Competitive ELISA | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Minimal (dilution) | Derivatization often required[3] | Simple extraction |
| Instrumentation | Plate reader | GC-MS system | LC-MS/MS system |
| Confirmation | No | Yes (mass spectrum) | Yes (fragment ions) |
| Matrix Effects | Can be significant | Less prone | Can be minimized with appropriate internal standards |
| Ideal Application | High-throughput screening | Confirmatory analysis, forensic testing | Confirmatory analysis, clinical research, pharmaceutical quality control |
Experimental Protocols
In-House Competitive ELISA Development and Validation Protocol
This protocol outlines the key steps for developing and validating a competitive ELISA for this compound.
1. Reagent Preparation:
-
Antibody Production: Generate polyclonal or monoclonal antibodies specific to this compound. This involves synthesizing a this compound-protein conjugate (e.g., with BSA or KLH) to immunize animals (e.g., rabbits or mice).
-
Coating Antigen: Conjugate this compound to a carrier protein (e.g., ovalbumin) for coating the microplate wells.
-
Enzyme Conjugate: Prepare a this compound-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate.
2. ELISA Protocol:
-
Coating: Coat a 96-well microplate with the this compound-ovalbumin conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).
-
Competitive Reaction: Add standards, controls, and samples, followed by the anti-testosterone enanthate antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the enzyme-conjugated secondary antibody (if using an indirect format) or the this compound-HRP conjugate and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Validation Parameters:
-
Specificity (Cross-reactivity): Test the antibody against structurally related steroids (e.g., testosterone, dihydrotestosterone, progesterone) to determine the percentage of cross-reactivity.
-
Sensitivity (Limit of Detection - LOD): Determine the lowest concentration of this compound that can be distinguished from the blank with a certain level of confidence.
-
Precision (Intra- and Inter-assay variation): Calculate the coefficient of variation (CV%) for multiple replicates of samples within the same assay and across different assays.
-
Accuracy (Recovery): Spike known concentrations of this compound into sample matrices and calculate the percentage of recovery.
-
Linearity: Assess the ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample by analyzing serial dilutions of a high-concentration sample.
GC-MS Quantification Protocol for this compound
This is a general protocol for the quantification of this compound in oily pharmaceutical preparations.
1. Sample Preparation:
-
Accurately weigh a portion of the oily sample and dissolve it in a suitable organic solvent (e.g., methanol).
-
Perform a liquid-liquid extraction to separate the this compound from the oily matrix.
-
Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
Add an internal standard (e.g., a deuterated analog of this compound) for accurate quantification.
2. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.
-
-
Mass Spectrometer:
-
Ionization: Use Electron Ionization (EI).
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.
-
3. Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
LC-MS/MS Quantification Protocol for this compound
This protocol outlines a general procedure for the analysis of testosterone esters in serum.[2]
1. Sample Preparation:
-
To a serum sample, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., tert-butylmethylether).[2]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Tandem Mass Spectrometer:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratios of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of testosterone enanthate and undecanoate in long-term studies
A detailed comparison of the long-term effects of testosterone (B1683101) enanthate and testosterone undecanoate is crucial for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on experimental data, focusing on pharmacokinetics, efficacy, and safety in long-term studies.
Pharmacokinetic Profile: Stability and Dosing Frequency
Long-term studies consistently demonstrate that testosterone undecanoate (TU) offers a more favorable pharmacokinetic profile compared to testosterone enanthate (TE).[1][2][3] This is primarily attributed to its longer half-life, which results in more stable serum testosterone levels and a significantly lower injection frequency.[4][5]
A preclinical study in orchidectomized cynomolgus monkeys showed that after a single intramuscular injection, TU had a significantly longer terminal half-life (25.7 ± 4.0 days) compared to TE (10.3 ± 1.1 days).[1][2] This resulted in a lower maximal testosterone concentration (Cmax) and a greater area under the curve (AUC) for TU, indicating a more prolonged and stable testosterone release.[1][2] While TE injections led to sharp, supraphysiological peaks in testosterone levels shortly after administration, followed by a rapid decline, TU maintained testosterone levels within the physiological range for a more extended period.[1][2][3]
In clinical trials with hypogonadal men, these findings are mirrored. Treatment with TU typically involves an initial loading dose followed by injections every 10-14 weeks, whereas TE requires more frequent injections, usually every 2-4 weeks, to maintain therapeutic levels.[4][5] This difference in dosing schedule is a significant advantage for TU in terms of patient convenience and adherence to therapy.
Table 1: Comparative Pharmacokinetic Parameters of Testosterone Undecanoate (TU) and this compound (TE) in a Preclinical Model
| Parameter | Testosterone Undecanoate (TU) | This compound (TE) | p-value |
| Maximal Testosterone Concentration (Cmax) | 73 ± 12 nmol/l | 177 ± 21 nmol/l | < 0.0027 |
| Area Under the Curve (AUC) | 4051 ± 939 nmol·h/l | 1771 ± 208 nmol·h/l | < 0.045 |
| Terminal Half-life | 25.7 ± 4.0 days | 10.3 ± 1.1 days | < 0.0069 |
| Mean Residence Time | 40.7 ± 4.1 days | 11.6 ± 1.1 days | < 0.00012 |
Data from a preclinical study in orchidectomized cynomolgus monkeys.[1][2]
Efficacy in Long-Term Treatment
Both this compound and undecanoate have demonstrated efficacy in improving the symptoms of hypogonadism.
Sexual Function and Mood
A randomized study involving 40 hypogonadal men compared the effects of parenteral TE and TU on sexual function and mood over 30 weeks.[6][7] Both treatments led to significant and comparable improvements in sexual thoughts and fantasy, sexual interest and desire, satisfaction with sex life, and the number of erections and ejaculations.[6][7] These improvements were maintained in a follow-up period of 65 weeks where all men received TU.[6][7] While effects on mood were more challenging to establish due to baseline differences, both esters were effective in enhancing sexual function.[6][7]
Body Composition and Metabolic Parameters
Long-term studies have shown positive effects of both esters on body composition. In a 5-year study of 50 transmen, both TU and TE led to a significant increase in lean mass, while changes in body weight and BMI were not significant.[8][9]
A long-term registry study of hypogonadal men over 11 years showed that TU therapy was associated with significant weight loss, particularly in overweight and obese individuals, compared to untreated controls.[10] Another study showed that over 30 weeks, both TU and TE led to a decline in total cholesterol, LDL cholesterol, and triglycerides, while HDL cholesterol also decreased.[11] In the longer-term follow-up with TU, LDL cholesterol continued to decrease while HDL cholesterol increased.[11]
Safety Profile in Long-Term Administration
The long-term safety of both this compound and undecanoate has been well-documented.
Hematological Parameters
An increase in hemoglobin and hematocrit is a known effect of testosterone therapy. In a 30-week study, both TU and TE resulted in a significant increase in these values, which then stabilized and did not exceed the upper limit of normal.[11] A 5-year study in transmen also found similar increases in hemoglobin and hematocrit with both esters, remaining within the physiological range.[8]
Prostate Safety
Prostate-specific antigen (PSA) levels are a key marker for prostate health. In a 30-week comparative study, serum PSA levels rose slightly in both treatment groups and then remained stable within the normal range over the following 12 months.[11] Long-term studies with TU have not shown an increased risk of prostate cancer.[4]
Lipid Profile
The effects on lipid profiles can vary. A 30-week study showed a decrease in total cholesterol, LDL, and triglycerides with both TU and TE, but also a decrease in HDL.[11] However, in the longer-term extension with TU, HDL levels increased.[11] A 5-year study in transmen reported an increase in total cholesterol, LDL, and triglycerides, with a slight reduction in HDL with both formulations.[8]
Table 2: Summary of Long-Term Safety and Efficacy Findings
| Parameter | This compound (TE) | Testosterone Undecanoate (TU) | Key Findings |
| Sexual Function | Effective | Effective | Both formulations show similar and significant improvements.[6][7] |
| Body Composition | Increased lean mass | Increased lean mass, potential for weight loss in obese individuals | Both increase lean mass; TU shows promise for long-term weight management.[8][10] |
| Hematocrit/Hemoglobin | Increased | Increased | Both cause an increase that generally remains within the normal physiological range.[8][11] |
| Lipid Profile | Variable effects | Variable effects, potential for long-term HDL increase | Effects can vary between studies; some evidence suggests long-term benefits of TU on HDL.[8][11] |
| Prostate Specific Antigen (PSA) | Slight increase | Slight increase | Both may cause a slight, non-progressive increase within the normal range.[11] |
Experimental Protocols
Study Design: Comparison of Long-Acting TU vs. TE on Sexual Function and Mood[7][8]
-
Objective: To compare the effects of two testosterone treatment modalities on sexual functioning and mood in hypogonadal men.
-
Design: An open-label, randomized, controlled, 2-arm clinical study.
-
Participants: 40 men with hypogonadism.
-
Intervention:
-
Phase 1 (30 weeks): 20 men were randomized to receive parenteral this compound (TE), and 20 men received long-acting parenteral testosterone undecanoate (TU).
-
Phase 2 (65 weeks): 36 men (20 from the TU group and 16 from the TE group) continued with TU treatment.
-
-
Primary Outcome Measures: Variables of sexual functioning including sexual thoughts and fantasy, sexual interest and desire, satisfaction with sex life, and number of erections and ejaculations per week. Mood-related variables were also analyzed.
Study Design: Comparison of a New Long-Acting TU Formulation vs. TE in Male Hypogonadism[12]
-
Objective: To assess the efficacy and safety of a novel long-acting intramuscular testosterone undecanoate (TU) formulation in comparison with this compound (TE).
-
Design: An open-label, randomized, prospective clinical trial.
-
Participants: 40 hypogonadal men with baseline serum testosterone levels <5 nmol/l.
-
Intervention:
-
Initial Phase (30 weeks): 20 men were assigned to 250 mg TE every 3 weeks, and 20 men were assigned to 1000 mg TU intramuscularly every 6 to 9 weeks.
-
Extension Phase (114 weeks): 32 of the 40 men continued the study, all receiving 1000 mg TU every 12 weeks.
-
-
Primary Outcome Measures: Grip strength, body mass index, waist-to-hip ratio, serum cholesterol, LDL, HDL, triglycerides, hemoglobin, hematocrit, and prostate-specific antigen levels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than this compound. | Semantic Scholar [semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. valhallavitality.com [valhallavitality.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Testosterone undecanoate and this compound injections are both effective and safe in transmen over 5 years of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of 11 years of long-term injectable testosterone undecanoate therapy on anthropometric and metabolic parameters in hypogonadal men with normal weight, overweight and obesity in comparison with untreated controls: real-world data from a controlled registry study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of a new long-acting testosterone undecanoate formulation vs this compound for intramuscular androgen therapy in male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Testosterone Enanthate
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Testosterone Enanthate is paramount. Adherence to strict safety protocols not only ensures personal safety but also maintains the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for laboratory personnel.
This compound is a hazardous drug that can be harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The minimum personal protective equipment required when handling this compound includes nitrile gloves, eye and face protection, a lab coat, and protective coverings for skin, head, and shoes.[1] For certain procedures, additional or more specialized PPE may be necessary.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[4] | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, protecting the inner glove.[4] |
| Eye/Face Protection | Safety goggles with side protection or a face shield.[2][5] | Protects against accidental splashes of the compound, especially when in solution, preventing serious eye irritation.[4] |
| Body Protection | A fully buttoned laboratory coat or impervious clothing.[1][6] | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be required if handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[4] | Prevents inhalation of airborne particles of the potent compound.[4] |
| Additional Protection | Head cover and shoe covers.[1] | Minimizes the risk of contamination of hair and personal footwear. |
Gloves must be inspected before use and hands should be washed and dried after handling.[5][6] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5][6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound, from the moment it is received to its final disposal, is critical for safety and compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
The storage area should be separate from foodstuff containers and incompatible materials.[6]
-
The storage location should be clearly labeled with the compound's identity and hazard warnings, and accessible only to authorized personnel.[4]
2. Handling and Preparation of Solutions:
-
All handling of this compound should be performed in a well-ventilated area, such as a laboratory fume hood.[5][6]
-
Avoid the formation of dust and aerosols.[6]
-
When weighing the solid compound, do so in a designated area, preferably within a ventilated enclosure.
-
To prepare solutions, slowly add the compound to the solvent to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.[4]
3. Experimental Use:
-
When using this compound in experiments, continue to wear all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.[4]
Emergency Procedures
Spill and Leak Cleanup:
-
In the event of a spill, evacuate personnel from the area.[6]
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE, including chemical-impermeable gloves.[6]
-
Contain the spill to prevent it from entering drains or waterways.[2][6]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5][6]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5][6]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5][6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste and in accordance with all applicable local, regional, and national regulations.[2]
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused/Expired Product | Dispose of as hazardous waste through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6] |
| Contaminated Materials (PPE, labware, etc.) | Collect in a suitable and closed container labeled as hazardous waste.[6] Dispose of through a licensed chemical waste disposal service. |
| Empty Containers | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[6] |
| Solutions | Collect in a designated, labeled hazardous waste container for disposal by a licensed contractor. Do not pour down the drain.[6] |
Multi-dose vials of this compound should be discarded 28 days after the first puncture.[7]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
Materials:
-
This compound powder
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in Table 1)
Procedure:
-
Preparation: Don all required PPE, including double nitrile gloves, a lab coat, and safety goggles. Perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder (e.g., 10 mg) using an analytical balance. Use a weigh boat or paper to avoid contaminating the balance.
-
Transfer: Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated pipettor, add the calculated volume of solvent (e.g., 1 mL for a 10 mg/mL solution) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Labeling: Clearly label the tube with the compound name ("this compound"), concentration (10 mg/mL), solvent used, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C) in a clearly marked and secure location.
-
Decontamination: Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol).[4] Dispose of all contaminated disposable materials (e.g., pipette tips, weigh boats) as hazardous waste according to the disposal plan.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal pathway for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
